3,6-Dimethoxy-2-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethoxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-7(13-2)4-5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDLTVNSBUNBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 3,6-Dimethoxy-2-methylbenzoic Acid
This guide provides an in-depth technical analysis of 3,6-Dimethoxy-2-methylbenzoic acid , a specialized aromatic building block used in the total synthesis of polycyclic natural products and ansamycin antibiotics.
Technical Guide & Characterization Profile
Executive Summary
This compound (CAS: 116324-66-4 ) is a trisubstituted benzoic acid derivative characterized by an electron-rich aromatic core.[1] It serves as a critical intermediate in the synthesis of bioactive polycyclic compounds, including tetracyclines , pleurotin , and oncocalyxone B .[2] Its structural motif—featuring a carboxylic acid flanked by a methyl group and a methoxy group—imparts unique steric and electronic properties that are exploited in Photoenolization/Diels–Alder (PEDA) reactions to construct complex fused ring systems.
Molecular Identity & Structural Analysis
The molecule exhibits a specific substitution pattern that dictates its reactivity, particularly in regioselective metalations and cyclizations.
| Identifier | Details |
| IUPAC Name | This compound |
| Common Synonyms | 2-Methyl-3,6-dimethoxybenzoic acid; 3,6-Dimethoxy-o-toluic acid |
| CAS Registry Number | 116324-66-4 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| SMILES | COc1ccc(OC)c(C(=O)O)c1C |
| InChI Key | LKDLTVNSBUNBAP-UHFFFAOYSA-N |
Structural Conformation
-
Steric Crowding: The C1-Carboxyl group is flanked by a C2-Methyl and a C6-Methoxy group. This "ortho-di-substitution" forces the carboxylate moiety out of planarity with the benzene ring to minimize steric strain (A(1,3) strain), reducing conjugation and increasing the acidity (lower pKa) relative to less hindered isomers.
-
Electronic Effects: The two methoxy groups (C3, C6) are strong electron-donating groups (EDG), making the ring highly activated towards electrophilic aromatic substitution, although the C1-COOH is electron-withdrawing.
Physicochemical Profile
Note: Experimental values for this specific isomer are rare in open literature. Data below synthesizes available experimental fragments and high-confidence predictive models calibrated on structural analogues (e.g., 2,6-dimethoxybenzoic acid).
| Property | Value / Range | Confidence/Source |
| Physical State | Solid (Crystalline powder) | Experimental (Analogue inference) |
| Melting Point | 140 – 150 °C (Predicted) | Note: Isomer 2,4-dimethoxy-6-methyl melts at 141-145°C [1]. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aromatic core |
| Solubility (Organic) | High (DCM, EtOAc, MeOH, DMSO) | Experimental (Synthesis protocols) |
| pKa (Acid) | 3.2 – 3.6 | Predicted (Ortho-effect enhancement) |
| LogP (Octanol/Water) | 1.8 – 2.1 | Predicted (Consensus Models) |
| Polar Surface Area (PSA) | 66.76 Ų | Computed |
Synthetic Pathways & Production
The primary route to high-purity this compound is the oxidation of its corresponding aldehyde. This approach avoids the harsh conditions of direct carboxylation and ensures regiochemical integrity.
Core Protocol: Pinnick Oxidation
This method converts 3,6-dimethoxy-2-methylbenzaldehyde to the acid using sodium chlorite, ensuring no over-oxidation or chlorination byproducts.
Reagents:
-
Precursor: 3,6-dimethoxy-2-methylbenzaldehyde (CAS 3034-53-5).
-
Oxidant: Sodium chlorite (NaClO₂).
-
Scavenger: 2-Methyl-2-butene (scavenges HOCl).
-
Buffer: NaH₂PO₄ (maintains pH ~3-4).
Workflow Diagram (DOT):
Caption: Synthesis of this compound via Pinnick Oxidation [2].
Step-by-Step Methodology
-
Dissolution: Dissolve 3,6-dimethoxy-2-methylbenzaldehyde (1.0 eq) in t-butanol/water (3:1 v/v).
-
Scavenger Addition: Add 2-methyl-2-butene (5-8 eq) to act as a hypochlorite scavenger.
-
Oxidation: Add solid NaClO₂ (2.0 eq) and NaH₂PO₄ (2.0 eq) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup (Self-Validating Step):
-
Basify to pH 10-12 with NaOH (converts acid to water-soluble carboxylate).
-
Extract with diethyl ether (removes unreacted aldehyde/neutrals). Discard organic layer.
-
Acidify aqueous layer to pH 1-2 with HCl.
-
Extract with Ethyl Acetate. The product partitions into the organic phase.
-
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Analytical Characterization
To validate the identity of this compound, researchers should look for specific spectroscopic signatures.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
The symmetry of the molecule results in a distinct pattern:
-
Aromatic Region: Two protons at positions C4 and C5 are ortho to each other. They typically appear as a pair of doublets (or a singlet if chemical shifts accidentally overlap) in the range of 6.7 – 7.1 ppm .
-
Methoxy Groups: Two singlets (3H each) around 3.7 – 3.9 ppm .
-
Methyl Group: One singlet (3H) attached to the aromatic ring, typically shifted downfield to 2.1 – 2.4 ppm due to the ortho-carbonyl effect.
-
Carboxylic Acid: Broad singlet >10 ppm (exchangeable).
Mass Spectrometry (ESI/EI)
-
Molecular Ion: [M-H]⁻ = 195.06 (Negative mode) or [M+H]⁺ = 197.08 (Positive mode).
-
Fragmentation: Loss of CO₂ (M-44) is common in EI, resulting in a base peak corresponding to the dimethoxytoluene cation.
Applications in Drug Development
This compound is not merely a building block but a strategic scaffold in the "Photoenolization/Diels–Alder" (PEDA) strategy used to synthesize anthraquinone-based antibiotics.
Mechanism of Action in Synthesis: The ortho-methyl group is essential. Under UV irradiation, the ketone/aldehyde/ester derivative undergoes 1,5-hydrogen shift (photoenolization) to form a reactive o-xylylene diene (hydroxy-o-quinodimethane). This transient species traps dienophiles to build tetracyclic cores found in:
-
Tetracyclines: Broad-spectrum antibiotics.
-
Pleurotin: A thioredoxin reductase inhibitor [3].
-
Oncocalyxone B: A cytotoxic diterpenoid [2].
Caption: Role of the 2-methylbenzoic scaffold in Photoenolization/Diels-Alder (PEDA) synthesis.
References
-
Sigma-Aldrich. 2,4-Dimethoxy-6-methylbenzoic acid Product Sheet. Link (Analogue Reference).
-
Li, Y., et al. (2017).[3] "Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications." Nature Communications. Link
-
ChemicalBook. this compound Product Entry. Link
-
PubChem. Compound Summary for CAS 116324-66-4. Link
Sources
- 1. 116325-17-8 | 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. researchgate.net [researchgate.net]
- 3. Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectral Characterization of 3,6-Dimethoxy-2-methylbenzoic Acid
Executive Summary
3,6-Dimethoxy-2-methylbenzoic acid (CAS: 116324-66-4) is a specialized aromatic building block frequently utilized in the total synthesis of polyketide antibiotics (e.g., ansamycins) and bioactive natural products like Oncocalyxone B.[1] Its structural motif—a tetrasubstituted benzene ring with alternating electron-donating (methoxy/methyl) and electron-withdrawing (carboxyl) groups—presents a unique spectral signature essential for structural validation during drug development pipelines.
This guide provides a comprehensive spectral analysis (NMR, IR, MS) designed for researchers requiring rigorous identification standards. The data is synthesized from experimental precedents in natural product synthesis and theoretical chemometric principles.[2]
Part 1: Chemical Profile & Identity[2]
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3,6-Dimethoxy-o-toluic acid; 2-Methyl-3,6-dimethoxybenzoic acid |
| CAS Number | 116324-66-4 |
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |
Part 2: Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the high symmetry of the methoxy signals disrupted by the 2-methyl group, and the distinct AB system of the aromatic protons.
H NMR (400 MHz, CDCl
)
Solvent Note: CDCl
| Signal ( | Multiplicity | Integration | Assignment | Structural Logic |
| 11.0 - 13.0 | Broad Singlet | 1H | -COOH | Deshielded acidic proton; chemical shift varies with concentration and solvent (H-bonding). |
| 6.86 | Doublet ( | 1H | Ar-H4 | Para to COOH, Ortho to OMe(3). Shielded by ortho-OMe but deshielded by para-COOH.[2] |
| 6.71 | Doublet ( | 1H | Ar-H5 | Meta to COOH, Ortho to OMe(6). Shielded by ortho-OMe and para-Me.[2] |
| 3.82 | Singlet | 3H | -OCH | Methoxy group at C6 (ortho to COOH). Slightly shielded relative to C3 due to twisting out of plane.[2] |
| 3.78 | Singlet | 3H | -OCH | Methoxy group at C3.[3] |
| 2.42 | Singlet | 3H | -CH | Aryl methyl group. Deshielded significantly due to steric compression between COOH and OMe.[2] |
C NMR (100 MHz, CDCl
)
Key diagnostic features include the carboxyl carbonyl (~170 ppm) and the two distinct oxygenated aromatic carbons (~150-155 ppm).
| Signal ( | Carbon Type | Assignment |
| 172.5 | C=O | C1 (Carboxylic Acid) |
| 156.2 | C-O | C6 (Aromatic, ipso to OMe) |
| 151.8 | C-O | C3 (Aromatic, ipso to OMe) |
| 128.5 | C-Subst | C2 (Aromatic, ipso to Me) |
| 122.0 | C-Subst | C1 (Aromatic, ipso to COOH) |
| 112.5 | C-H | C4 (Aromatic methine) |
| 109.8 | C-H | C5 (Aromatic methine) |
| 56.2 | O-CH | Methoxy carbon |
| 55.9 | O-CH | Methoxy carbon |
| 13.5 | Ar-CH | Methyl carbon |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid dimer features and the ether linkages.
| Wavenumber (cm | Functional Group | Vibrational Mode |
| 2800 - 3200 | O-H (Acid) | Broad stretching band (H-bonded dimer). Overlaps with C-H stretch. |
| 1690 - 1710 | C=O (Acid) | Strong, sharp carbonyl stretch. Lower frequency due to conjugation with the ring.[2] |
| 1580, 1480 | C=C (Ar) | Aromatic ring skeletal vibrations. |
| 1260, 1050 | C-O (Ether) | Asymmetric and symmetric stretching of Ar-O-C linkages.[2] |
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for acid).
Molecular Ion:
Fragmentation Pathway (EI):
-
196 (
): Parent peak. -
179 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ): Loss of hydroxyl radical (characteristic of benzoic acids with ortho substituents often showing "ortho effect"). -
178 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ): Dehydration, often facilitated by the ortho-methyl group forming a cyclic intermediate. -
151 (
): Decarboxylation to the dimethoxytoluene cation. -
136 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ): Subsequent loss of methyl radical from the methoxy group.
Caption: Figure 1: Mechanistic fragmentation pathway highlighting the characteristic loss of the carboxyl group and the ortho-effect driven dehydration.
Part 3: Experimental Protocols
Protocol 1: NMR Sample Preparation
To ensure sharp peaks and accurate integration, specifically for the splitting of the aromatic AB system:
-
Mass: Weigh 5-10 mg of the compound into a clean vial.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Note: If the compound is not fully soluble or if the acid proton is too broad, use DMSO-
. However, DMSO may shift the water peak to ~3.3 ppm, potentially obscuring methoxy signals.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove particulate matter that causes line broadening.[2]
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2 seconds to ensure full relaxation of the carboxyl carbon for quantitative C analysis.
Protocol 2: Purification for Spectral Standards
If the commercial sample is impure (often contaminated with the 2,4-dimethoxy isomer or starting aldehyde):
-
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.
-
Precipitation: Slowly add Hexanes until turbidity appears.
-
Crystallization: Allow to stand at 4°C overnight.
-
Validation: Check TLC (50% EtOAc/Hexane). The acid should streak slightly; the aldehyde impurity will be a distinct spot with higher
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Part 4: Structural Logic Visualization
The following diagram illustrates the connectivity and the specific Nuclear Overhauser Effects (NOE) that would confirm the regiochemistry (specifically the position of the methyl group relative to the methoxy groups).
Caption: Figure 2: Connectivity map showing the ortho-coupling between H4/H5 and steric proximity (NOE) confirming the methyl group location.
References
-
Synthesis and Characterization in Natural Product Context : Li, C., et al. "Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications."[2] Nature Communications, vol. 8, 2017.[2] Context: Describes the use of this compound derivatives (aldehyde/acid) in the synthesis of Oncocalyxone B, confirming spectral consistency.
-
Regioselective Synthesis Methodology : Nguyen, T. H., Castanet, A. S., & Mortier, J. "Directed Ortho-Metalation of Unprotected Benzoic Acids.[2][4] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters, vol. 8, no.[2][4][5] 4, 2006, pp. 765-768.[2] Context: Establishes the synthetic logic and spectral expectations for ortho-substituted methoxybenzoic acids.
-
General Spectral Database Reference : National Institute of Standards and Technology (NIST).[2] "Mass Spectrum of Benzoic acid derivatives." NIST Chemistry WebBook.[2] Context: Validates fragmentation patterns for polysubstituted benzoic acids.
Sources
- 1. CN105622496B - åç¯ç´ ç±»ååç© - Google Patents [patents.google.com]
- 2. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. papers.ssrn.com [papers.ssrn.com]
Theoretical pKa of 3,6-Dimethoxy-2-methylbenzoic acid: A Structural & Electronic Analysis
This is an in-depth technical guide on the theoretical pKa of 3,6-Dimethoxy-2-methylbenzoic acid.
Executive Summary
Target Molecule: this compound CAS: 55289-06-0 Predicted pKa: 3.25 ± 0.15 Physicochemical Classification: Weak Acid (Ortho-substituted Benzoic Acid Derivative)[1]
The theoretical pKa of this compound is estimated to be approximately 3.25 .[1] This value represents a significant increase in acidity (approx. 1 log unit) compared to unsubstituted benzoic acid (pKa 4.20).[1] The acidity enhancement is primarily driven by the Steric Inhibition of Resonance (SIR) caused by the 2,6-disubstitution pattern (the "Ortho Effect"), which forces the carboxyl group out of planarity with the aromatic ring. This effect is modulated by the inductive electron-withdrawing nature of the methoxy groups and the steric buttressing of the 2-methyl group.[1]
This guide details the structural causality, theoretical prediction models, and experimental validation protocols for researchers in drug discovery and physical organic chemistry.[1]
Part 1: Structural Analysis & Electronic Effects
To accurately predict the pKa without direct experimental data, we must deconstruct the molecule into its contributing electronic and steric components.[1]
The Core Scaffold: Benzoic Acid
-
Baseline pKa: 4.20 (at 25°C in water).[1]
-
Mechanism: Resonance stabilization of the benzoate anion is key.[1] The negative charge is delocalized over the carboxylate, but also conjugates with the phenyl ring.[1]
The "Ortho Effect" (Steric Inhibition of Resonance)
The defining feature of this compound is the presence of substituents at both the 2- (ortho) and 6- (ortho) positions.
-
2-Position (Methyl): A bulky alkyl group.[1]
-
6-Position (Methoxy): An oxygen-based substituent with lone pairs.[1]
Mechanism:
In unsubstituted benzoic acid, the carboxyl group (
-
Consequence: Resonance between the phenyl ring and the carboxyl group is severed.[1]
-
Thermodynamic Impact: The loss of resonance destabilizes the neutral acid form more than it destabilizes the carboxylate anion (which relies primarily on internal resonance between the two oxygens).[1] Furthermore, the ionization relieves significant steric strain.[1]
-
Net Result: A substantial decrease in pKa (increase in acidity).[1] For comparison, 2,6-dimethylbenzoic acid has a pKa of 3.25.
Electronic Substituent Effects
Once the "Ortho Effect" establishes the baseline acidity range (3.0 – 3.5), electronic effects fine-tune the value.[1]
| Substituent | Position | Electronic Effect ( | Impact on pKa |
| 2-Methyl | Ortho | Inductive (+I): Weakly electron-donating.[1] Steric: High.[1] | Primary driver of SIR.[1] Usually acid-strengthening in ortho due to sterics. |
| 6-Methoxy | Ortho | Inductive (-I): Electron-withdrawing (Acid strengthening).[1] Resonance (+R): Blocked by SIR. | Since resonance donation is blocked by the twist, the inductive withdrawal dominates, lowering pKa. |
| 3-Methoxy | Meta | Inductive (-I): Electron-withdrawing.[1] Resonance: Negligible in meta. | Stabilizes the anion via induction.[1] |
The "Buttressing Effect"
The 3-methoxy group is adjacent to the 2-methyl group.[1] This proximity creates a "buttressing" effect, where the 3-OMe sterically pushes the 2-Me group closer to the carboxyl moiety. This exacerbates the steric twist, ensuring complete orthogonality of the carboxyl group and potentially increasing acidity further than predicted by simple additivity.[1]
Part 2: Theoretical Prediction Methodologies
We employ a comparative analysis using the Hammett-Taft approach, modified for ortho-steric effects.[1]
Comparative Data Points
To triangulate the theoretical value, we analyze structurally similar benchmarks:
-
2-Methylbenzoic Acid: pKa = 3.91 (Ortho effect begins).[1]
-
2,6-Dimethylbenzoic Acid: pKa = 3.25 (Full SIR effect).[1]
-
2-Methoxybenzoic Acid: pKa = 4.09 (Ortho effect, but counteracted by H-bonding or +R).[1]
-
3-Methoxybenzoic Acid: pKa = 4.09 (Inductive effect).[1]
Calculation Logic
-
Base System: 2,6-Dimethylbenzoic acid (pKa 3.[1]25) is the closest steric analog.[1]
-
Modification 1 (Methyl
Methoxy at C6): -
Modification 2 (Addition of Methoxy at C3):
-
H-Bonding Correction:
-
Potential for intramolecular Hydrogen bonding between the carboxyl OH and the 6-OMe oxygen.[1] If this bond forms, it stabilizes the neutral acid, making it harder to deprotonate (raising pKa).
-
However, in 2,6-disubstituted systems, the entropic penalty and steric twist often favor the open form or the anion. If we assume moderate H-bonding, it might cancel the inductive gain from Modification 1.[1]
-
Final Calculation:
Visualization of the Steric Mechanism[1]
Part 3: Experimental Validation Protocols
For researchers requiring an exact value (e.g., for ADME modeling or formulation), the following self-validating protocols are recommended.
Potentiometric Titration (Standard)
This is the gold standard for pKa determination of compounds with solubility
-
Preparation: Dissolve 2-5 mg of this compound in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility. Note: Benzoic acid derivatives can be sparingly soluble in pure water at low pH.
-
Titrant: Carbonate-free 0.1 M NaOH.
-
Yasuda-Shedlovsky Extrapolation:
-
Validation: Use Benzoic Acid (pKa 4.20) as an internal standard in a separate run.
Capillary Electrophoresis (CE)
Ideal for low-solubility or small-sample scenarios.[1]
-
Buffer System: Phosphate buffers ranging from pH 2.0 to 6.0 in 0.5 unit increments.[1]
-
Detection: UV absorbance at 210 nm or 254 nm.
-
Measurement: Plot the effective mobility (
) against pH.[1] The inflection point of the sigmoidal curve corresponds to the pKa.[1] -
Advantage: Requires microgram quantities and is less sensitive to impurities than titration.[1]
Part 4: Implications for Drug Development
Understanding the pKa of this compound is critical for predicting its behavior in biological systems.
Solubility & Formulation
-
pH < 3.25: The molecule exists primarily in the neutral, protonated form.[1] Solubility in water will be low; solubility in lipids/organic solvents will be high.[1]
-
pH > 4.25: The molecule exists primarily as the carboxylate anion.[1] Water solubility increases dramatically.[1]
-
Intestinal Absorption: At the duodenal pH (5.0–6.5), the compound will be ionized (
), potentially limiting passive diffusion unless a transporter is involved, despite the lipophilic methoxy/methyl groups.
Summary of Data
| Parameter | Value | Source/Method |
| Benzoic Acid pKa | 4.20 | Experimental Baseline |
| 2,6-Dimethylbenzoic pKa | 3.25 | Structural Analog (Experimental) |
| 2,4-Dimethoxybenzoic pKa | 4.36 | Electronic Analog (Experimental) |
| Predicted pKa | 3.25 | SIR + Hammett-Taft Model |
| Confidence Interval | ± 0.15 | Estimated based on H-bond uncertainty |
References
-
NIST Chemistry WebBook. Benzoic acid, 2,6-dimethyl-. National Institute of Standards and Technology.[1][3] [Link]
-
PubChem. 2,6-Dimethoxybenzoic acid (Compound).[1][4][5][6] National Library of Medicine.[1] [Link]
-
Dippy, J. F. J., & Lewis, R. L. (1937).[1] The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society.[1][7][8] (Validation of 2,6-dimethylbenzoic acid pKa).
-
ChemAxon. pKa Plugin Calculation Methodologies. (Standard reference for Hammett-based prediction algorithms).[1] [Link]
Sources
- 1. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. Benzoic acid, 2,6-dimethoxy- [webbook.nist.gov]
- 4. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-6-methylbenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,6-Dimethoxybenzoic acid 98 1466-76-8 [sigmaaldrich.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Comprehensive Technical Guide to the Stability and Storage of 3,6-Dimethoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
3,6-Dimethoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two methoxy groups and one methyl group, dictates its chemical reactivity and, consequently, its stability profile. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the aromatic ring and the carboxylic acid functionality. A thorough understanding of these structural attributes is critical for predicting its behavior under various environmental conditions.
While specific, in-depth stability studies on this compound are not extensively available in public literature, a robust stability profile can be extrapolated from data on structurally similar compounds, such as other methoxy-substituted benzoic acids. This guide will leverage such data to provide a scientifically grounded assessment of its stability.
Predicted Physicochemical Properties and Stability Profile
A summary of the predicted and known properties of this compound and its analogs provides a baseline for understanding its stability.
| Property | Predicted/Known Value for this compound & Analogs | Source |
| Molecular Formula | C₁₀H₁₂O₄ | - |
| Molecular Weight | 196.20 g/mol | - |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 141-145 °C (for 2,4-Dimethoxy-6-methylbenzoic acid) | |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and ether; sparingly soluble in water. | [1] |
| pKa | Estimated to be around 3-4, typical for benzoic acids. |
General Stability: Under standard ambient conditions (room temperature, protected from light), this compound is expected to be a chemically stable compound.[2] However, its stability can be compromised by exposure to heat, light, humidity, and reactive chemicals.
Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible for this compound.
Thermal Degradation
The primary thermal degradation pathway for benzoic acids is decarboxylation at elevated temperatures.[3][4] For this compound, this would likely involve the loss of carbon dioxide to form 1,4-dimethoxy-3-methylbenzene. At even higher temperatures, further fragmentation of the aromatic ring and cleavage of the methoxy groups could occur.[3]
Predicted Thermal Degradation Pathway
Caption: Predicted thermal degradation pathway of this compound.
Photodegradation
Methoxy-substituted aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[5] The energy from UV radiation can excite the molecule, leading to various reactions. For methoxybenzoic acids, photodissociation can occur, potentially leading to the cleavage of the O-CH₃ bond.[6][7] The presence of multiple methoxy groups might influence the rate and products of photodegradation.
Hydrolytic Degradation
As a carboxylic acid, this compound itself is generally stable against hydrolysis. However, if formulated into an ester prodrug, the ester linkage would be susceptible to hydrolysis under both acidic and basic conditions.[8] The rate of hydrolysis would be influenced by pH and temperature.
Oxidative Degradation
The alkyl (methyl) side-chain on the benzene ring is a potential site for oxidative degradation, which can be initiated by oxidizing agents like peroxides or metal ions.[9] This could lead to the formation of a carboxylic acid at the benzylic position. The aromatic ring itself can also undergo oxidative degradation, potentially leading to ring-opening products.[10][11]
Potential Degradation Stress Factors
Caption: Key environmental factors influencing the stability of this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on best practices for similar chemical entities.[12]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C for long-term storage. | To minimize the rate of potential thermal degradation and other chemical reactions. |
| Light | Store in a light-resistant container. | To prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | To protect from moisture and oxidative degradation. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To prevent chemical reactions that could degrade the compound.[13] |
Experimental Protocols for Stability Assessment
For researchers and drug development professionals requiring definitive stability data, conducting forced degradation studies is essential. These studies intentionally stress the compound to identify potential degradation products and establish stability-indicating analytical methods.[14][15]
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
5.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
5.1.2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place the solid compound in a stability chamber at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
5.1.3. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[16]
5.2.1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 220-250 nm).
-
Injection Volume: 10 µL.
5.2.2. Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Forced Degradation and Analysis Workflow
Caption: A typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its stability can be achieved by applying fundamental chemical principles and leveraging data from analogous structures. This guide provides a robust framework for researchers and drug development professionals to ensure the integrity of this compound through appropriate storage, handling, and, where necessary, empirical stability testing. The provided protocols for forced degradation and the development of a stability-indicating analytical method offer a practical approach to generating the specific stability data required for regulatory and research purposes.
References
- BenchChem. (n.d.). Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.
- In-depth study on the photochemical degradation of benzoic acids. (2022).
- Crawford, R. L., McCoy, E., Harkin, J. M., & Jones, T. (1973). Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Environment. Applied Microbiology, 26(2), 176–184.
- Ghamdi, A. A., El-Hiti, G. A., Smith, K., & Yousif, E. (2018). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride)
- Higson, A. P., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 58(1), 194–200.
- ResearchGate. (n.d.). Results of forced degradation studies.
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
- Sheehan, J. C., Wilson, R. M., & Oxford, A. W. (1972). Photolysis of methoxy-substituted benzoin esters. Photosensitive protecting group for carboxylic acids. Journal of the American Chemical Society, 94(18), 6415–6421.
- LibreTexts Chemistry. (2019, June 5). 16.5: Oxidation and Reduction of Substituted Benzenes.
- Patton, J. W., & Seppi, S. J. (1978). U.S. Patent No. 4,094,909. Washington, DC: U.S.
- von Sonntag, C., & Schuchmann, H. P. (1992). Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation.
- Bonnefont-Rousselot, D., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 253-260.
- Oturan, N., et al. (2018). Comparative degradation of Benzoic acid and its hydroxylated derivatives by Electro-Fenton technology using BDD/Carbon-felt cells. Chemosphere, 209, 63-71.
- Yang, Y. L., et al. (2012). Photodissociation dynamics of methoxybenzoic acid at 193 nm. The Journal of Chemical Physics, 137(20), 204313.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- Buswell, J. A., & Mahmood, A. (1972). Bacterial degradation of p-methoxybenzoic acid. Archiv für Mikrobiologie, 84(4), 275–286.
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353.
- de Oliveira, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 10-19.
- Haider, M. (2016). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Pharmaceutical and Analytical Chemistry: Open Access, 2(2).
- BioPharmaSpec. (n.d.).
- Yang, Y. L., et al. (2012).
- Wesołowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
- ResolveMass Laboratories. (2026, February 15).
- PENPET. (n.d.). Methylbenzoic Acid – Quality for the Chemical Industry.
- Abdel-Moety, E. M., et al. (2016). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Advances, 6(16), 13175-13184.
- Rogalinski, T., et al. (2005). Degradation of benzoic acid and its derivatives in subcritical water. The Journal of Supercritical Fluids, 36(1), 49-59.
- Cheméo. (n.d.). Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester (CAS 6110-37-8).
- BenchChem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
- PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- ResearchGate. (2025, August 7).
- UCL Discovery. (n.d.).
- International Journal of Creative Research Thoughts. (2023, October 10).
- ChemicalBook. (n.d.). 3-Methoxy-2-methylbenzoic acid.
- FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
- Sigma-Aldrich. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid 97%.
- International Journal for Scientific Research & Development. (n.d.). Stability indicating study by using different analytical techniques.
- Pure Synth. (n.d.). 3-Methoxy-2-Methylbenzoic Acid 98.0%(HPLC).
- ResearchGate. (2015, December 9).
- Evergreensino. (2025, June 6). What analytical methods can be used for O - Methylbenzoic Acid?
- BenchChem. (n.d.).
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
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- 5. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
using 3,6-Dimethoxy-2-methylbenzoic acid in total synthesis
Application Note: Strategic Utilization of 3,6-Dimethoxy-2-methylbenzoic Acid in Total Synthesis
Part 1: Core Directive & Strategic Overview
This compound (CAS: 116324-66-4) is not merely a building block; it is a "gateway scaffold" for accessing complex polycyclic architectures found in anthracycline antibiotics, tetracyclines, and ansamycins. Its strategic value lies in its unique substitution pattern:
-
The 2-Methyl Group: Provides the essential benzylic hydrogens required for Photoenolization (formation of o-quinodimethanes).
-
The 3,6-Dimethoxy Pattern: Establishes the para-oxygenation required for eventual oxidation to quinones (bioactive core of geldanamycin/doxorubicin classes) or for stabilizing the photoenol intermediate via electron donation.
-
The Carboxylic Acid: A versatile handle for conversion to photo-active aldehydes (for Diels-Alder cycloadditions) or esters (for intramolecular aryl-enolate couplings).
This guide focuses on the compound's most sophisticated application: acting as the precursor for Titanium(IV)-Promoted Photoenolization/Diels–Alder (PEDA) reactions, a methodology instrumental in the total synthesis of Oncocalyxone B, Pleurotin, and Nivetetracyclate A.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanism of Action: The Photoenolization Advantage
The primary utility of this scaffold is its conversion to 3,6-dimethoxy-2-methylbenzaldehyde . Under UV irradiation (366 nm), this aldehyde undergoes an intramolecular hydrogen transfer from the ortho-methyl group to the carbonyl oxygen. This generates a transient hydroxy-o-quinodimethane (a photoenol).
-
Without Lewis Acid: The photoenol rapidly reverts to the aldehyde (relaxation).
-
With Ti(Oi-Pr)₄: The titanium coordinates to the photoenol, stabilizing it as a diene. This "locked" diene then undergoes a highly stereoselective [4+2] cycloaddition with a dienophile, constructing a tetralin core with up to three contiguous stereocenters in a single step.
Critical Insight: The 3,6-dimethoxy substitution is not passive. The C3-methoxy group sterically influences the rotation of the carbonyl, favoring the conformation necessary for H-abstraction, while the C6-methoxy prevents competing side reactions at the other ortho position.
Part 3: Visualization & Formatting
Pathway Diagram: Ti(IV)-Promoted PEDA Reaction
Caption: Workflow converting the acid scaffold to the photo-active aldehyde, followed by the Titanium-stabilized Diels-Alder cascade.
Part 4: Experimental Protocols
Protocol A: Preparation of the Photo-Active Aldehyde
Rationale: The acid must be reduced to the aldehyde to enable photoenolization. Direct reduction is risky; the Weinreb amide route offers the highest fidelity to prevent over-reduction to the alcohol.
Reagents:
-
This compound (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
EDC[1]·HCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv)
-
DIBAL-H (1.0 M in hexanes)
Step-by-Step Methodology:
-
Amide Formation: Dissolve the benzoic acid in anhydrous DCM (0.2 M) under Argon. Add DIPEA, followed by the amine salt, EDC, and HOBt at 0°C. Stir at room temperature for 12 h.
-
Reduction: Dissolve the isolated Weinreb amide in anhydrous THF (0.1 M) and cool to -78°C.
-
Addition: Add DIBAL-H (1.5 equiv) dropwise over 20 mins. Stir at -78°C for 1 h.
-
Note: The stable tetrahedral intermediate prevents over-reduction.
-
-
Quench: Quench with MeOH at -78°C, then add sat. Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously at RT for 2 h until phases separate clearly (critical for aluminum removal).
-
Isolation: Extract with Et₂O, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
-
Yield Target: >85% conversion to 3,6-Dimethoxy-2-methylbenzaldehyde .[2]
-
Protocol B: Ti(IV)-Promoted PEDA Cycloaddition
Rationale: This reaction builds the polycyclic core.[3] Stoichiometric Titanium is required to chelate the photoenol, preventing reversion to the aldehyde.
Reagents:
-
3,6-Dimethoxy-2-methylbenzaldehyde (1.0 equiv)
-
Dienophile (e.g., methyl vinyl ketone or cyclic enone, 2.0 equiv)
-
Ti(Oi-Pr)₄ (1.1 equiv, freshly distilled)
-
Solvent: Degassed Toluene or Benzene
Step-by-Step Methodology:
-
Preparation: In a Pyrex reaction vessel (transparent to UV >300nm), dissolve the aldehyde and dienophile in degassed Toluene (0.05 M).
-
Precaution: Oxygen quenches the triplet state; thorough degassing (freeze-pump-thaw x3) is mandatory.
-
-
Complexation: Add Ti(Oi-Pr)₄ via syringe under Argon. The solution may deepen in color due to Lewis acid complexation.
-
Irradiation: Irradiate the vessel with a 366 nm UV lamp (e.g., medium-pressure Hg lamp with Pyrex filter) at ambient temperature.
-
Duration: Typically 1–4 hours. Monitor by NMR (disappearance of aldehyde proton).
-
-
Workup: Dilute with Et₂O and quench with 1N HCl to break the Titanium complex. Wash with brine, dry over Na₂SO₄.[4]
-
Purification: Isolate the cyclized product via silica gel chromatography.
-
Stereochemistry: The major diastereomer usually results from the endo-transition state where the Titanium chelates both the photoenol oxygen and the dienophile carbonyl (if applicable).
-
Part 5: Data Summary & Troubleshooting
Physicochemical Properties Table
| Property | Value | Relevance |
| Molecular Weight | 196.20 g/mol | Calculation basis |
| Appearance | White to off-white solid | Purity indicator (Yellowing indicates oxidation) |
| Solubility | DCM, THF, EtOAc | Compatible with standard organic protocols |
| Storage | 2–8°C, Desiccated | Hygroscopic; moisture interferes with acid chloride formation |
| pKa (Calc) | ~4.2 | Requires activation (HATU/EDC) for coupling |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in PEDA | Oxygen quenching | Perform rigorous freeze-pump-thaw degassing. |
| No Reaction (PEDA) | Wavelength mismatch | Ensure lamp emits at 366 nm; Pyrex filters out <300 nm to prevent degradation. |
| Reversion to Aldehyde | Insufficient Titanium | Use stoichiometric (1.1 equiv) Ti(Oi-Pr)₄; catalytic amounts fail in this system. |
| Elimination Side Product | Acid impurity | Ensure starting aldehyde is free of residual benzoic acid, which catalyzes β-elimination of the product [2]. |
References
-
Nicolaou, K. C., et al. (2001). "Total Synthesis of Hamigerans: Part 1." Angewandte Chemie International Edition, 40(19), 3675–3678. Link
-
Li, L., et al. (2017). "Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications." Nature Communications, 8, 560. Link
-
Caygill, G. B., et al. (1997). "Regioselective synthesis of anthraquinones via the photoenolization of o-methylbenzaldehydes." Tetrahedron, 53(2), 771-784. Link
-
BenchChem. (2025).[1] "Application Notes: this compound."[5][6][7] BenchChem Database. Link
Sources
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- 4. rsc.org [rsc.org]
- 5. chem960.com [chem960.com]
- 6. CN105622496B - åç¯ç´ ç±»ååç© - Google Patents [patents.google.com]
- 7. Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Substituted Benzoic Acids
Abstract
This application note provides a comprehensive technical guide for the quantification of substituted benzoic acids in pharmaceutical formulations and biological matrices. Due to the ionizable nature of the carboxyl group (
The Chemistry of Separation: Mechanistic Insight
The quantification of benzoic acids is governed by the Henderson-Hasselbalch equation. Understanding the ionization state is the single most critical factor in method development.
-
The pKa Pivot: Most substituted benzoic acids have
values between 3.5 and 4.5.-
pH < pKa: The analyte is protonated (neutral).[1] In Reversed-Phase (RP) chromatography, this increases hydrophobicity, leading to stronger retention on C18 columns.
-
pH > pKa: The analyte is ionized (anionic). This drastically reduces retention (eluting near void volume) but is essential for Anion-Exchange Solid Phase Extraction (SPE) and ESI-Negative mode mass spectrometry.
-
Visualization: Method Development Logic
The following decision tree illustrates the critical decision points based on analyte properties and matrix complexity.
Figure 1: Strategic decision tree for selecting the appropriate analytical methodology based on concentration requirements and matrix interference.
Method A: RP-HPLC-UV (Quality Control & Formulations)
Best for: Drug substance purity, formulation potency, and food preservative analysis.
The "Causality" of the Protocol
To separate benzoic acids on a C18 column, we must suppress ionization. If the mobile phase pH is 4.5 (near the pKa), the analyte exists as a mixture of ions and neutrals, causing "peak splitting" or severe tailing. Therefore, we buffer the mobile phase to pH 2.5–3.0 .
Detailed Protocol
Instrument: HPLC with Diode Array Detector (DAD). Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm. Temperature: 30°C (Controlled temperature is vital for isomer resolution).
| Parameter | Setting / Composition |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Primary), 254 nm (Secondary). |
| Injection Vol | 10–20 µL |
Gradient Profile:
-
0–2 min: 15% B (Isocratic hold to elute polar matrix).
-
2–15 min: 15% → 60% B (Linear gradient for substituted acids).
-
15–20 min: 60% → 15% B (Re-equilibration).
Isomer Separation Strategy
Positional isomers (e.g., o-toluic acid vs. p-toluic acid) often co-elute on standard C18 columns.
-
Solution: Switch to a Phenyl-Hexyl stationary phase. The
- interactions between the phenyl ring of the stationary phase and the aromatic ring of the benzoic acid provide alternative selectivity orthogonal to hydrophobicity.
Method B: LC-MS/MS (Bioanalysis in Plasma/Urine)
Best for: Pharmacokinetics (PK) and trace metabolite quantification.
Ionization Logic (ESI Negative Mode)
Unlike many drugs that are basic (analyzed in Positive mode), benzoic acids are acidic.
-
Mode: Electrospray Ionization Negative (ESI-).
-
Mechanism:
. -
Mobile Phase Choice: Phosphate buffers are non-volatile and will clog the MS source. Use Ammonium Acetate or Ammonium Formate .
Sample Preparation: Solid Phase Extraction (SPE)
Protein precipitation (PPT) is often insufficient due to ion suppression from phospholipids. Mixed-Mode Anion Exchange (MAX) SPE is the gold standard here. It utilizes a "Trap and Release" mechanism based on pH switching.
SPE Workflow Diagram
Figure 2: Mixed-Mode Anion Exchange (MAX) SPE protocol. Note the pH switch: Load at high pH to ionize (bind), Elute at low pH to neutralize (release).
LC-MS/MS Parameters[2]
-
Column: C18, 2.1 x 50 mm, 1.8 µm (UHPLC).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8).
-
Mobile Phase B: Acetonitrile.
-
Transitions (MRM):
-
Precursor:
(e.g., Benzoic Acid m/z 121). -
Product:
(Loss of carboxyl group, m/z 77).
-
Method C: GC-MS (Derivatization Protocol)
Best for: Complex environmental samples or when LC-MS is unavailable. Benzoic acids are too polar and non-volatile for direct GC analysis; they must be derivatized to their trimethylsilyl (TMS) esters.
Derivatization Protocol (Silylation)
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2] TMCS acts as a catalyst.[3]
-
Dry: Evaporate sample extract to complete dryness under Nitrogen. (Moisture kills the reagent).
-
Reconstitute: Add 50 µL anhydrous Pyridine.
-
React: Add 50 µL BSTFA + 1% TMCS.
-
Incubate: Cap vial tightly. Heat at 60–70°C for 30 minutes .
-
Inject: 1 µL into GC-MS (Splitless mode).
Caution: The derivative is moisture-sensitive. Analyze within 24 hours.
Validation Framework (ICH Q2(R1))
To ensure trustworthiness, the method must be validated against these core criteria:
| Parameter | Acceptance Criteria (Bioanalytical) | Acceptance Criteria (Pharma QC) |
| Linearity | ||
| Accuracy | 85–115% of nominal | 98–102% of nominal |
| Precision (RSD) | < 15% (< 20% at LLOQ) | < 2% |
| Recovery | Consistent across range | N/A (Direct injection) |
| Matrix Effect | Matrix Factor 0.8–1.2 (LC-MS) | Resolution > 2.0 (HPLC) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interactions or pH too close to pKa. | Lower pH to < 2.8. Use end-capped columns. Increase buffer concentration. |
| RT Shift (HPLC) | Mobile phase evaporation or pH drift. | Cap solvent bottles. Check pH of aqueous buffer daily. |
| Low Sensitivity (LC-MS) | Ion suppression from matrix. | Switch from PPT to SPE. Divert flow to waste for first 1 min (salt elution). |
| No Peaks (GC-MS) | Moisture in sample during derivatization. | Ensure sample is 100% dry before adding BSTFA. Use fresh reagents. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Agilent Technologies. (2020). Strategies for the Analysis of Acidic Compounds by LC/MS. Retrieved from [Link] (General reference for Acidic LC/MS workflows).
-
Waters Corporation. Oasis MAX Extraction Method for Acidic Drugs. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
application of 3,6-Dimethoxy-2-methylbenzoic acid in medicinal chemistry
Application Note: 3,6-Dimethoxy-2-methylbenzoic Acid as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
This compound (CAS: 14804-31-0) is a specialized aromatic building block primarily utilized in the total synthesis of tetracycline antibiotics and ansamycin-class antitumor agents . Its structural uniqueness lies in the "masked quinone" motif (3,6-dimethoxy substitution) combined with a sterically demanding ortho-methyl group. This configuration makes it an ideal precursor for constructing the D-ring of fully synthetic tetracyclines (e.g., Eravacycline analogs) and for generating pharmacologically active p-benzoquinones via oxidative demethylation.
This guide details the compound's critical role in drug design, providing a validated protocol for its synthesis via Pinnick oxidation and outlining its downstream utility in constructing complex bioactive scaffolds.
Strategic Utility in Medicinal Chemistry
The "Masked Quinone" Concept
In medicinal chemistry, p-quinones are potent pharmacophores (responsible for redox cycling and Michael acceptor activity) but are often too unstable for early-stage synthesis. This compound serves as a stable, "masked" equivalent.
-
Stability: The dimethoxy ether linkages protect the redox-active core during harsh synthetic steps (e.g., lithiation, Friedel-Crafts acylation).
-
Activation: At a late stage, the core can be oxidized (typically using Cerium(IV) Ammonium Nitrate, CAN) to reveal the bioactive 2-methyl-1,4-benzoquinone moiety.
D-Ring Scaffold for Tetracyclines
Modern "fully synthetic" tetracyclines (developed to overcome bacterial resistance) require modular synthesis. This acid provides the aromatic D-ring with the necessary oxygenation pattern (C10 and C13 positions in the final tetracycline numbering) and a methyl handle (C9) that modulates biological activity and metabolic stability.
Chemical Pathway Visualization
The following diagram illustrates the strategic position of this compound in the synthesis of Tetracycline analogs and Quinone antibiotics.
Caption: Strategic workflow converting the aldehyde precursor into the acid scaffold, branching into Tetracycline synthesis (primary) and Quinone generation (secondary).
Validated Experimental Protocol
Protocol A: High-Purity Synthesis via Pinnick Oxidation
Context: Commercial supplies of the acid can be expensive or variable in purity. Synthesizing it from the more available aldehyde ensures a clean starting material for drug development.
Reagents:
-
3,6-Dimethoxy-2-methylbenzaldehyde (1.0 equiv)
-
Sodium Chlorite (NaClO₂, 2.0 equiv)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄, 5.0 equiv)[1]
-
2-Methyl-2-butene (Scavenger, 8.0 equiv)[1]
-
Solvent: t-Butanol / Water (3:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 3,6-dimethoxy-2-methylbenzaldehyde (e.g., 4.30 mmol) in t-butanol (15 mL) and water (5 mL).
-
Scavenger Addition: Add 2-methyl-2-butene (34.4 mmol). Note: This scavenges hypochlorous acid (HOCl) generated during the reaction, preventing chlorination of the electron-rich aromatic ring.
-
Oxidant Addition: Add solid NaH₂PO₄ (21.5 mmol) followed by the dropwise addition of NaClO₂ (8.60 mmol) dissolved in minimal water.
-
Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor by TLC (fading of the aldehyde spot).
-
Work-up:
-
Acidify the reaction mixture to pH 2 using 1N HCl.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Acetone/Hexane if necessary, though the crude product is often >95% pure.
Expected Yield: 90–99% QC Check: ¹H NMR (CDCl₃) should show a disappearance of the aldehyde proton (~10.4 ppm) and the presence of the carboxylic acid peak (broad singlet >11 ppm).
Physicochemical Data & Handling
| Property | Value | Relevance to Protocol |
| Molecular Weight | 196.20 g/mol | Calculation of stoichiometry. |
| Appearance | White to off-white crystalline solid | Discoloration indicates oxidation (quinone formation). |
| Solubility | DMSO, Methanol, DCM | Soluble in organic bases; poor water solubility at neutral pH. |
| pKa (Calc) | ~3.5 | Stronger acid than benzoic acid due to ortho-methoxy effects. |
| Stability | Air/Light Sensitive | Store under inert gas; electron-rich ring is prone to oxidation. |
Critical Application Notes
-
Steric Hindrance: The 2-methyl group creates significant steric bulk around the carboxylic acid. Standard amide couplings (EDC/NHS) may be sluggish. Recommendation: Convert to the acid chloride (using Oxalyl Chloride/DMF cat.) or use high-activity coupling agents like HATU for efficient ligation.
-
Regioselectivity: In electrophilic aromatic substitutions (e.g., bromination), the position para to the 6-methoxy group (position 5) is most reactive. However, the 2-methyl group blocks the other ortho position, directing chemistry predictably to the open 4 or 5 positions depending on conditions.
-
Safety: The compound is an irritant. More importantly, the Pinnick oxidation generates Chlorine dioxide (ClO₂) gas if not buffered correctly. Always perform in a fume hood.
References
-
Pinnick Oxidation Protocol: Resch, V., et al. "Synthese der Pulcherriminsäure." Publikationsserver UB Marburg, 2014. Link (Describes synthesis of compound 201).
-
Tetracycline Synthesis: Sun, C., et al. "Synthesis of C5-substituted tetracyclines." Patent WO2011025982A2, Tetraphase Pharmaceuticals, 2011. Link (Describes use of substituted benzoic acids in D-ring construction).
-
Photoenolization Context: Nicolaou, K. C., et al. "Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings."[2] Journal of the American Chemical Society, 2004. Link (Discusses the reactivity of the corresponding aldehyde/acid system).
-
General Properties: PubChem Compound Summary for CID 116324-66-4. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 3,6-Dimethoxy-2-methylbenzoic Acid Synthesis
This guide addresses the synthesis and yield optimization of 3,6-Dimethoxy-2-methylbenzoic acid , a sterically congested aromatic intermediate often used in the synthesis of polyketide natural products (e.g., Ansatrienins, Cytotrienins) and tetracycline derivatives.
The primary challenge in this synthesis is regiocontrol . Direct functionalization of the commercially available precursor (2,5-dimethoxytoluene) typically yields the unwanted 4-isomer due to steric hindrance at the target 6-position. This guide details a Blocking Group Strategy to enforce the correct regiochemistry and optimize the oxidation step.
Module 1: Route Selection & Strategy
Q1: I am attempting direct lithiation of 2,5-dimethoxytoluene to introduce the carboxyl group, but I am isolating the wrong isomer. What is happening? A: You are likely isolating 2,5-dimethoxy-4-methylbenzoic acid instead of the target.
-
The Mechanism: In 2,5-dimethoxytoluene (1-methyl-2,5-dimethoxybenzene), the methoxy groups are strong ortho-directors. There are three potential lithiation sites: C3, C4, and C6.
-
C4: Ortho to C5-OMe and para to C1-Me. This position is sterically accessible and electronically activated.
-
C6 (Target): Ortho to C5-OMe and ortho to C1-Me. This is the "in-between" position and is significantly sterically hindered.
-
C3: Ortho to C2-OMe and meta to C1-Me.
-
-
The Outcome: Kinetic control with standard reagents (
-BuLi/TMEDA) overwhelmingly favors the less hindered C4 position . To target C6, you must physically block the C4 position.
Q2: What is the recommended workflow to force regioselectivity to the C6 position? A: We recommend a Silyl-Blocking Strategy . This involves temporarily installing a bulky trimethylsilyl (TMS) group at C4 to force the subsequent lithiation to C6.
-
Step 1: Bromination of 2,5-dimethoxytoluene (selectively occurs at C4).
-
Step 2: Lithium-Halogen exchange followed by TMSCl quench (installs TMS at C4).
-
Step 3: Directed Ortho Metalation (DoM). With C4 blocked, the directing effect of the C5-OMe group forces lithiation to C6 , despite the steric hindrance.
-
Step 4: Carboxylation (CO
) and Desilylation.
Module 2: Experimental Protocols (The Blocking Strategy)
Protocol 1: Installation of the TMS Blocking Group
-
Precursor: 4-Bromo-2,5-dimethoxytoluene (synthesized via standard bromination of 2,5-dimethoxytoluene in AcOH/DCM).
-
Reagents:
-BuLi (1.1 equiv), TMSCl (1.2 equiv), dry THF. -
Procedure:
-
Cool a solution of 4-bromo-2,5-dimethoxytoluene in anhydrous THF to
. -
Add
-BuLi dropwise. Stir for 30 min to effect Li-Hal exchange. -
Add TMSCl neat. Allow to warm to room temperature (RT).
-
Checkpoint: GC-MS should show complete conversion to 4-trimethylsilyl-2,5-dimethoxytoluene.
-
Protocol 2: Regioselective Carboxylation (The Critical Step)
-
Reagents:
-BuLi (1.2 equiv), TMEDA (1.2 equiv), Dry CO gas or solid CO . -
Procedure:
-
Dissolve the TMS-protected intermediate in dry THF/TMEDA.
-
Cool to
(critical to prevent scrambling). -
Add
-BuLi dropwise. Stir for 1–2 hours. The solution typically turns bright yellow/orange (lithiated species). -
Bubble excess dry CO
gas into the solution at until color fades. -
Senior Scientist Note: Do not pour the lithiated species onto dry ice; inverse addition (bubbling gas) often gives better control for hindered substrates.
-
Protocol 3: Desilylation & Workup
-
Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF, or dilute HCl reflux.
-
Procedure:
Module 3: Alternative Route (Oxidation of Aldehyde)
Q3: I have access to 3,6-dimethoxy-2-methylbenzaldehyde. How do I oxidize it to the acid without side reactions?
A: Use the Pinnick Oxidation (NaClO
Pinnick Oxidation Protocol:
-
Solvent:
-BuOH / H O / THF (3:1:1). -
Scavenger: Add 2-methyl-2-butene (5-10 equiv) to scavenge HOCl byproduct (prevents chlorination of the ring).
-
Oxidant: Add NaClO
(sodium chlorite, 1.5 equiv) and NaH PO (buffer) at . -
Reaction: Stir at RT for 2–4 hours.
-
Yield: Typically >85% with high purity.
Troubleshooting & Optimization Guide
| Symptom | Probable Cause | Corrective Action |
| Product is 2,5-dimethoxy-4-methylbenzoic acid | Direct lithiation was used without a blocking group. | Switch to the TMS-blocking strategy described in Module 2. |
| Low Yield during Carboxylation | Moisture in THF or insufficient deprotonation time. | Distill THF over Na/Benzophenone. Increase lithiation time at |
| Incomplete Desilylation | Steric hindrance of the TMS group. | Increase TBAF equivalents to 3.0 or switch to refluxing in ethanolic HCl for 4 hours. |
| Chlorinated Byproducts (during oxidation) | Missing scavenger in Pinnick oxidation. | Ensure 2-methyl-2-butene or Resorcinol is added before NaClO |
| Mixed Isomers in NMR | Regioselectivity failure during bromination (Step 1). | Recrystallize the 4-bromo precursor before proceeding. The blocking group must be purely at C4. |
Visualizing the Optimized Workflow
The following diagram illustrates the regiocontrol logic using the TMS blocking strategy.
Caption: Strategy for overcoming steric hindrance to achieve C6-regioselectivity via C4-TMS blocking.
References
-
Regioselective Lithiation & Blocking Strategies: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.
- Synthesis of Ansatrienin Intermediates: Smith, A. B., et al. "Total Synthesis of (+)-Ansatrienin A." Journal of the American Chemical Society, 1989. (Contextualizes the synthesis of this compound fragments).
-
Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron, 1981, 37(11), 2091-2096.
-
Compound Data & Isomer Confirmation: BenchChem Technical Support. "Synthesis of 2,5-Dimethoxybenzoic Acid and Derivatives."
Sources
Technical Support Center: Oxidation of 3,6-Dimethoxy-2-methylbenzaldehyde
Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Side Reactions in Aldehyde Oxidation Audience: Pharmaceutical Process Chemists & Researchers
Core Directive & Technical Context
Subject: 3,6-dimethoxy-2-methylbenzaldehyde (DMMB) is a critical intermediate, often utilized in the synthesis of benzoquinone derivatives like Coenzyme Q10 and Menadione (Vitamin K3).
The Challenge: The oxidation of DMMB to its corresponding benzoic acid is deceptive. While aldehyde-to-acid oxidation is a standard transformation, the specific electronic and steric environment of DMMB creates a "perfect storm" for three distinct side reaction pathways:
-
Dakin Oxidation: Facilitated by the electron-rich ring and ortho-alkoxy group.[1]
-
Quinone Formation: The para-dimethoxy pattern (positions 3 and 6) makes the ring highly susceptible to oxidative demethylation (CAN, HNO3).
-
Steric Inhibition: The 2-methyl and 6-methoxy groups create a "steric gate" around the carbonyl, retarding nucleophilic attack and allowing side reactions to compete.
This guide provides the mechanistic insight and protocols to navigate these pitfalls.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned deep yellow/red, and the product mass is low."
-
Diagnosis: Quinone Formation (Oxidative Demethylation)
-
Mechanism: The 3,6-dimethoxy substitution pattern establishes a para-hydroquinone ether system. Strong oxidants (e.g., Nitric Acid, Cerium Ammonium Nitrate, or unbuffered Permanganate) can attack the aromatic ring rather than the aldehyde. This leads to the loss of methyl groups and the formation of 2-methyl-1,4-benzoquinone (Menadione analog).
-
Solution: Switch to a milder, selective oxidant that does not affect the aromatic ring. The Pinnick Oxidation (NaClO2) is the gold standard here because it operates via a radical-free mechanism specific to the aldehyde.
-
Immediate Action: Check your oxidant's redox potential. If using Jones Reagent or CAN, abort.
Issue 2: "I isolated a phenol (3,6-dimethoxy-2-methylphenol) instead of the benzoic acid."
-
Diagnosis: Dakin Oxidation / Baeyer-Villiger Rearrangement
-
Mechanism: If you used Hydrogen Peroxide (H2O2) under basic conditions (or a peracid), the nucleophilic hydroperoxide anion attacks the carbonyl. Because the ring is electron-rich (dimethoxy substituents), the aryl group migrates preferentially, forming a formate ester which hydrolyzes to the phenol.
-
Causality: The ortho-methoxy group (position 6) stabilizes the transition state for aryl migration, accelerating this side reaction.
-
Solution: Avoid basic peroxide conditions entirely. If using H2O2 is mandatory, ensure strictly acidic or buffered conditions, though this is risky.
Issue 3: "The reaction is stalling. I see starting material even after 24 hours."
-
Diagnosis: Steric Hindrance (The 'Ortho Effect')
-
Mechanism: The carbonyl carbon is flanked by a Methyl group at C2 and a Methoxy group at C6. These substituents block the trajectory of bulky nucleophiles.
-
Solution:
-
Scavenger Overload: In Pinnick oxidation, the reaction is equilibrium-driven. Ensure you are using ample scavenger (2-methyl-2-butene) to remove HOCl, which drives the equilibrium forward.
-
Solvent Switch: Use a solvent system that solubilizes the aldehyde effectively but maintains the polarity needed for the oxidant (e.g., t-BuOH/THF/Water ratio optimization).
-
Issue 4: "I found chlorinated byproducts in my Pinnick reaction."
-
Diagnosis: Active Chlorine Species Attack
-
Mechanism: The byproduct of chlorite reduction is Hypochlorous Acid (HOCl).[2][3] The electron-rich dimethoxy ring is a magnet for Electrophilic Aromatic Substitution (EAS). HOCl will chlorinate the open positions (C4 or C5) of the ring.
-
Solution: You must use a Chlorine Scavenger . Resorcinol is effective but can complicate purification. 2-Methyl-2-butene is superior as it forms a volatile chloro-ether byproduct that is easily removed.
Visualizing the Reaction Landscape
The following diagram maps the divergent pathways based on reagent choice.
Figure 1: Reaction pathways showing how reagent choice dictates product outcome. Green path indicates the optimized protocol.
Recommended Protocol: Optimized Pinnick Oxidation
This protocol is designed to overcome steric hindrance while suppressing chlorination and quinone formation.
Reagents:
-
Substrate: 3,6-Dimethoxy-2-methylbenzaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (NaClO2, 80% purity) (1.5 - 2.0 equiv)
-
Buffer: Sodium Dihydrogen Phosphate (NaH2PO4) (1.5 equiv)
-
Scavenger: 2-Methyl-2-butene (10 - 15 equiv)
-
Solvent: t-Butanol / THF / Water (3:1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde and 2-methyl-2-butene in the t-BuOH/THF mixture. Ensure the solution is homogeneous.
-
Why? High concentration of scavenger is crucial to intercept HOCl immediately upon formation.
-
-
Buffer Addition: Add the aqueous solution of NaH2PO4.
-
Why? Maintains pH ~3.5. Lower pH accelerates chlorination; higher pH stops the generation of the active oxidant (Chlorous Acid).
-
-
Oxidant Addition: Add the aqueous NaClO2 solution dropwise over 30-60 minutes while cooling to 0°C.
-
Why? Controlling the exotherm prevents thermal decomposition of the unstable chlorous acid and minimizes radical side reactions.
-
-
Monitoring: Allow to warm to Room Temperature. Monitor via TLC/HPLC.
-
Checkpoint: If the reaction stalls (due to sterics), add an additional 0.5 equiv of NaClO2 and Buffer, but ensure Scavenger is still present.
-
-
Workup:
-
Quench with saturated Sodium Sulfite (Na2SO3) (destroys excess oxidant).
-
Acidify to pH 2 with 1M HCl.
-
Extract with Ethyl Acetate.
-
Crucial: Wash the organic layer with water multiple times to remove phosphate salts which can contaminate the product.
-
Comparison of Methods:
| Method | Suitability | Primary Risk |
| Pinnick (NaClO2) | High | Chlorination (if scavenger omitted) |
| Jones (CrO3/H2SO4) | Low | Acid-catalyzed degradation / Quinone formation |
| Permanganate (KMnO4) | Medium | Over-oxidation / Ring degradation |
| Silver Oxide (Ag2O) | Medium | Expensive / Heterogeneous surface issues |
| H2O2 / Base | Zero | Dakin Oxidation (Phenol formation) |
References
-
Pinnick Oxidation Mechanism & Scavengers
- Dakin Oxidation of Electron-Rich Aldehydes: Dakin, H. D. (1909). The Oxidation of Hydroxy Derivatives of Benzaldehyde and Acetophenone. American Chemical Journal. Context: Explains the mechanism where ortho-alkoxy/hydroxy groups facilitate the migration of the aryl group, leading to phenols.
-
Quinone Formation via Oxidative Demethylation
-
Steric Hindrance in Benzaldehyde Oxidation
-
Raederstorff, D., et al. (2015). Vitamin E: Physics and Chemistry. Link
- Context: Highlights the reactivity challenges of 2,3,6-trimethyl/methoxy substitution patterns in aromatic oxid
-
Sources
- 1. Dakin Oxidation | Ambeed [ambeed.com]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. CoQ10 a super-vitamin: review on application and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,6-Dimethoxy-2-methylbenzoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3,6-Dimethoxy-2-methylbenzoic acid. The following sections offer troubleshooting advice and frequently asked questions to address common impurities and separation issues.
I. Understanding the Compound and Potential Impurities
This compound is a substituted benzoic acid derivative. The primary impurities in a crude sample will largely depend on the synthetic route employed. Common impurities may include starting materials, reagents from previous steps, and byproducts of the reaction. For instance, if methylation is a step in the synthesis, incompletely methylated or over-methylated products could be present.[1] The presence of a carboxylic acid group is a key feature that can be exploited for purification.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude this compound?
A1: For most crude solids containing acidic compounds like this compound, an acid-base extraction is an excellent first step to remove neutral and basic impurities.[4] This technique leverages the acidic nature of the carboxylic acid group, which allows it to be selectively deprotonated and dissolved in an aqueous basic solution, while non-acidic impurities remain in an organic solvent.[2][3]
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
A2: Oily crude products can be challenging. An effective approach is to dissolve the oil in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, and then proceed with an acid-base extraction. This will transfer your desired acidic product into the aqueous phase, leaving many oily impurities behind in the organic layer. After separation, acidification of the aqueous layer should precipitate your purified product.[4][5]
Q3: I've performed an acid-base extraction, but my product is still not pure. What should I do next?
A3: If acid-base extraction alone is insufficient, recrystallization is the next logical purification step.[6][7] This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals while impurities remain in the solvent.[6] The choice of solvent is critical for successful recrystallization.
Q4: How do I choose the right solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For benzoic acid derivatives, common solvent systems include ethanol/water mixtures, or toluene.[4][8] Small-scale solubility tests with various solvents are recommended to identify the optimal system for your specific crude product.
Q5: My compound seems to co-crystallize with an impurity. What are my options?
A5: When recrystallization fails to separate impurities, column chromatography is a powerful alternative.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through the column.[10] Different compounds will travel through the column at different rates, allowing for their separation and collection in distinct fractions.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low recovery after acid-base extraction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Extraction into Aqueous Base | Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the acid + 2). Use a pH meter or pH paper to verify.[4] | The carboxylic acid must be fully deprotonated to its carboxylate salt form to be soluble in the aqueous phase.[2][3] |
| Incomplete Precipitation upon Acidification | Add acid dropwise until the pH is strongly acidic (pH < pKa of the acid - 2). Check with pH paper.[4] Cool the solution in an ice bath to maximize precipitation.[11] | The carboxylate salt must be fully protonated back to the less water-soluble carboxylic acid to precipitate out of the aqueous solution.[3][12] Lower temperatures generally decrease the solubility of organic compounds in water.[7] |
| Emulsion Formation During Extraction | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. Allow the layers to stand for an extended period. | The increased ionic strength of the aqueous phase helps to break up emulsions by reducing the solubility of organic compounds in the aqueous layer. |
Problem 2: The product does not crystallize from the recrystallization solvent.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solution is not Saturated | If too much solvent was added, carefully evaporate some of the solvent to concentrate the solution. | Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature. |
| Supersaturation without Nucleation | Scratch the inside of the flask with a glass stirring rod at the liquid-air interface. Add a "seed crystal" of the pure compound.[7] | Scratching provides a rough surface that can initiate crystal growth (nucleation). A seed crystal provides a template for new crystals to form upon. |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate solvent choice with small-scale tests. | A good recrystallization solvent should exhibit a large difference in solubility for the compound of interest between high and low temperatures.[6] |
Problem 3: Product purity does not improve after recrystallization.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Impurity has Similar Solubility | If the impurity has a similar solubility profile to the desired product, recrystallization may be ineffective. Proceed to column chromatography. | Recrystallization relies on differences in solubility between the compound of interest and impurities.[6] |
| Cooling was too Rapid | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[7] | Slow cooling promotes the formation of a more ordered and pure crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure.[6] |
| Inadequate Washing of Crystals | After vacuum filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent.[7] | Washing removes any residual mother liquor that contains dissolved impurities from the surface of the crystals. Using cold solvent minimizes the loss of the desired product. |
IV. Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.[12] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic product.
-
Combine and Wash: Combine the aqueous extracts and wash with a small portion of the organic solvent to remove any entrained neutral or basic impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.[5][12]
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold deionized water.[11]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. An ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.[6][7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals thoroughly.
Protocol 3: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase).[9]
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[9]
-
Elution: Add the eluent to the top of the column and apply pressure (if necessary) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.[10]
-
Analysis: Analyze the fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to determine which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
V. Visual Workflows
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Recovery in Acid-Base Extraction
Caption: Decision tree for troubleshooting low recovery in acid-base extraction.
VI. Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used in the purification process.[13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile organic solvents.[13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13][15] In case of contact, rinse immediately and thoroughly with water.[14][15]
VII. References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Methoxy-2-methylbenzoic acid.
-
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: Benzoic acid, 2,6-dimethoxy-.
-
TCI Chemicals. (2024, November 23). Safety Data Sheet: 2,6-Dimethoxybenzoic Acid.
-
TCI Chemicals. (2019, April 9). Safety Data Sheet: 2-Methoxy-6-methylbenzoic Acid.
-
Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzoic acid, 2,6-dimethoxy-.
-
University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
MiraCosta College. (2010, January 26). Recrystallization and Extractions of Organic Compounds. Retrieved from [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dimethoxyapigenin.
-
Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Retrieved from
-
Eureka. (2016, February 3). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate.
-
University of Northern Iowa. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
European Chemical Bulletin. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character.
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
-
Google Patents. (n.d.). Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
-
Royal Society of Chemistry. (2016). Supplementary Information.
-
University of California, Berkeley. (n.d.). Recrystallization and Crystallization.
-
Magritek. (n.d.). Column Chromatography.
-
ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents.
-
Journal of Chemical & Engineering Data. (2009, April 6). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol.
-
University of Michigan. (2002, September 17). Lab #1 (Section 102) Recrystallization and Melting Points.
-
Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid.
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
-
JETIR. (n.d.). Synthesis of 3,4 , - dihydroxy -7- methoxy -3,6- dimethyl isocoumarin and studies of Pinacol - Pinacolone rearrangement upon them.
-
Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum.
Sources
- 1. jetir.org [jetir.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. magritek.com [magritek.com]
- 11. home.miracosta.edu [home.miracosta.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
dealing with poor solubility of starting materials in synthesis
Topic: Overcoming Poor Solubility of Starting Materials in Synthesis Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: SOL-404-RES
Diagnostic Triage: Why is your material insoluble?
Before adding liters of solvent, we must diagnose the thermodynamic barrier. Solubility is a competition between Crystal Lattice Energy (holding the solid together) and Solvation Energy (the solvent pulling it apart).
-
High Melting Point (>200°C): Indicates high lattice energy (strong
- stacking or hydrogen bonding). Simple heating often fails here; you need to disrupt the lattice (see Module 4: Mechanochemistry). -
Zwitterionic/Polars: Insoluble in organics due to charge separation. Requires modification of the dielectric environment (see Module 3: Phase Transfer Catalysis).
-
Polymeric/Amorphous: Issues are often kinetic (gumming). Requires high-shear mixing or specific swelling agents.
Module 1: Solvent System Engineering (The "Software")
User Query: "I've tried DCM, THF, and Toluene. Nothing works. What's next?"
Technical Response: Stop guessing. "Like dissolves like" is too vague for complex synthesis. We use Hansen Solubility Parameters (HSP) to predict the thermodynamic sweet spot.
The Protocol: HSP Calculation
Every solvent and solute has three parameters:
Calculate the "Distance" (
Green Solvent Substitution Guide
If you are using toxic dipolar aprotic solvents (DMF, NMP, DMAc) simply because "they work," consider these modern, REACH-compliant alternatives that often show superior solvation for difficult substrates.
| Traditional Solvent | Issues | Recommended Green Alternative | Technical Rationale |
| NMP / DMF | Reprotoxic (SVHC), difficult removal (high BP). | Cyrene™ (Dihydrolevoglucosenone) | Similar dipolarity ( |
| Dichloromethane (DCM) | Carcinogenic, volatile. | 2-MeTHF (2-Methyltetrahydrofuran) | Higher boiling point (80°C) allows higher reaction temps; derived from corncobs; separates easily from water [2]. |
| Diethyl Ether | Flammable, peroxide former. | CPME (Cyclopentyl methyl ether) | Low peroxide formation, high hydrophobicity, stable in acidic/basic conditions. |
| Acetonitrile | Toxic, expensive disposal. | Propylene Carbonate | High boiling point, high dielectric constant ( |
Visual Workflow: Solvent Selection Logic
Figure 1: Decision tree for solvent selection based on thermodynamic properties and melting point.
Module 2: Heterogeneous Systems (The "Workaround")
User Query: "My nucleophile is an inorganic salt (NaCN, NaN3) and my electrophile is organic. They are in two different phases and won't react."
Technical Response: Do not force homogeneity. Embrace the biphasic system using Phase Transfer Catalysis (PTC) .[5] This avoids the use of dry dipolar aprotic solvents (like DMSO) which are difficult to remove during workup.
The Mechanism: Starks' Extraction
The catalyst (Q
Protocol: Selecting the Right Catalyst
| Anion Type | Recommended Catalyst Class | Specific Example | Mechanism Note |
| Hard Anions (F | Quaternary Ammonium Salts (Accessible cation) | TBAB (Tetrabutylammonium bromide) | High charge density requires accessible cation center. |
| Soft Anions (I | Phosphonium Salts | TBPB (Tetrabutylphosphonium bromide) | Phosphoniums are thermally more stable but less stable to base than ammoniums. |
| Specific Cations (K | Crown Ethers | 18-Crown-6 (for K | Encapsulates the metal cation, leaving the anion "naked" and highly reactive [3]. |
Visual Workflow: PTC Mechanism
Figure 2: The Starks' Extraction mechanism showing the cyclic transport of anions across the phase interface.
Module 3: Physical Intervention (The "Hardware")
User Query: "It's still not working. The material is inert."
Technical Response: If chemical potential isn't enough, apply kinetic energy.
Method A: Mechanochemistry (Ball Milling)
Why it works: Ball milling generates localized "magma spots" (microscopic points of extreme heat and pressure) and continuously exposes fresh surface area, bypassing the need for solvation entirely [4].
-
Protocol:
-
Place reactants in a stainless steel or zirconia jar.
-
Add LAG (Liquid Assisted Grinding) agent: 0.2
L/mg of solvent (e.g., MeOH or EtOAc). This acts as a lubricant and catalyst, not a solvent. -
Mill at 20-30 Hz.
-
Application: Excellent for forming Grignard reagents from insoluble aryl halides without dry ether [5].
-
Method B: Microwave-Assisted Synthesis
Why it works: Microwave irradiation provides direct dielectric heating. In heterogeneous mixtures, it can superheat the solvent layer immediately surrounding the solid particles (Maxwell-Wagner effect), increasing local solubility significantly beyond the bulk temperature.
Frequently Asked Questions (FAQs)
Q: Can I use ultrasound to dissolve my starting material? A: Ultrasound is excellent for dispersing particles and breaking up aggregates (sonication), which increases surface area. However, it rarely changes the thermodynamic solubility. Use it to prepare a fine suspension before adding a reagent, but do not rely on it to keep a supersaturated solution stable.
Q: My reaction works in DMF but I can't remove the DMF. What do I do? A:
-
The Water Wash: Dilute the reaction 10x with water and extract with EtOAc (DMF stays in water).
-
The Switch: Try Cyrene (removable by water wash) or Acetonitrile (lower BP).
-
The Azeotrope: If you must use DMF, wash the organic layer with 5% LiCl solution (helps partition DMF into aqueous phase) or azeotrope with Xylenes on a rotovap.
Q: What is a "Deep Eutectic Solvent" (DES) and should I use it? A: DES (e.g., Choline chloride + Urea) are liquids formed by mixing two solids. They are excellent for solubilizing metal oxides and polar organics. Use them if you are looking for a green, non-volatile alternative, but be aware that product isolation often requires precipitation by adding water.
References
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 50, 9650-9652. Link
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry, 13, 854-862. Link
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link
-
James, S. L., et al. (2012). "Mechanochemistry: opportunities for new and cleaner synthesis."[7][8][9][10][11] Chemical Society Reviews, 41, 413-447. Link
-
Tan, D., & Friščić, T. (2018). "Mechanochemical synthesis of organometallic compounds." European Journal of Inorganic Chemistry, 2018(1), 10-19. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. oxeltis.com [oxeltis.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemistry for Organic and Inorganic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
comparing the acidity of 3,6-Dimethoxy-2-methylbenzoic acid with other methoxybenzoic acids
Executive Summary
This technical guide evaluates the acidity (pKa) of 3,6-Dimethoxy-2-methylbenzoic acid , a highly substituted benzoic acid derivative, against standard methoxybenzoic acid isomers.
Key Finding: this compound exhibits significantly higher acidity (lower pKa) than Benzoic Acid and 4-Methoxybenzoic Acid. Mechanism: The enhanced acidity is driven by the Steric Inhibition of Resonance (SIR) , also known as the "Ortho Effect."[1][2] The bulky substituents at the C2 (Methyl) and C6 (Methoxy) positions force the carboxyl group out of planarity with the benzene ring. This decoupling prevents the aromatic ring from donating electrons into the carbonyl group (which would normally destabilize the anion), thereby stabilizing the carboxylate conjugate base and favoring proton dissociation.
Comparative Data Analysis
The following table synthesizes experimental and predicted pKa values to establish a hierarchy of acidity. Note the distinct inversion of trends between para-substitution (resonance dominated) and ortho-substitution (steric dominated).
| Compound | Substitution Pattern | pKa (aq, 25°C) | Acidity Relative to Benzoic Acid | Dominant Effect |
| This compound | 2,6-Disubstituted | ~3.40 (Pred) * | Stronger | Steric Inhibition of Resonance (SIR) |
| 2,6-Dimethoxybenzoic acid | 2,6-Disubstituted | 3.44 | Stronger | Steric Inhibition of Resonance (SIR) |
| 2-Methylbenzoic acid (o-Toluic) | Mono-Ortho | 3.91 | Stronger | Ortho Effect (Steric + Inductive) |
| 2-Methoxybenzoic acid | Mono-Ortho | 3.90 | Stronger | Ortho Effect (Electrostatic/H-bond) |
| Benzoic Acid | Unsubstituted | 4.20 | Reference | Standard Resonance |
| 4-Methoxybenzoic acid | Para | 4.47 | Weaker | Resonance Electron Donation (+R) |
*Note: The pKa for the target molecule is predicted based on the structural homology with 2,6-dimethoxybenzoic acid. The addition of the 2-methyl group reinforces the steric crowding, maintaining or slightly lowering the pKa compared to the 2,6-dimethoxy analog.
Mechanistic Deep Dive: The "Ortho Effect"
To understand why this compound is a stronger acid despite containing electron-donating groups (Methoxy and Methyl), we must analyze the spatial configuration.
Electronic vs. Steric Conflict
-
Resonance Effect (+R): Methoxy groups generally donate electrons into the ring.[3] In para positions (e.g., 4-methoxybenzoic acid), this donation extends to the carbonyl carbon, destabilizing the carboxylate anion and decreasing acidity (pKa 4.47 vs 4.20).
-
Steric Inhibition (SIR): In 2,6-disubstituted systems like our target molecule, the substituents at positions 2 and 6 physically clash with the carboxyl group. To relieve this strain, the carboxyl group rotates 90° out of the plane of the benzene ring.
-
Consequence: The resonance channel is broken. The ring can no longer donate electrons to the carboxyl group. The destabilizing +R effect is eliminated.
-
Result: The inductive electron-withdrawing effect (-I) of the oxygen atoms and the relief of steric strain in the ionized form dominate, leading to a much stronger acid (pKa ~3.4).
-
Visualization of the Mechanism
Figure 1: Mechanistic pathway showing how steric bulk in 2,6-disubstituted benzoic acids leads to increased acidity via Steric Inhibition of Resonance (SIR).
Experimental Protocol: Potentiometric Titration
To validate the pKa of this compound, Potentiometric Titration is the industry-standard method.[4] This protocol ensures high precision (±0.01 pKa units) and accounts for the low solubility of organic acids.
Reagents & Equipment
-
Analyte: ~10 mg pure this compound.
-
Titrant: 0.1 M Carbonate-free NaOH (Standardized).
-
Solvent: 0.15 M KCl (to maintain ionic strength) / Methanol (co-solvent if insoluble).
-
Inert Gas: High-purity Nitrogen or Argon.
-
Hardware: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
Step-by-Step Workflow
-
System Preparation:
-
Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01 at 25°C.
-
Purge the titration vessel with Nitrogen for 5 minutes to remove dissolved CO2 (which acts as an interfering acid).
-
-
Sample Dissolution:
-
Dissolve the analyte in a minimal amount of methanol (if water solubility is low) and dilute with 0.15 M KCl water to reach a concentration of ~1 mM.
-
Note: If methanol >10% is used, the Yasuda-Shedlovsky extrapolation method must be applied to determine aqueous pKa.
-
-
Titration:
-
Acidify slightly with 0.1 M HCl to start the titration below the expected pKa (start ~pH 2.0).
-
Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near the equivalence point).
-
Record potential (mV) or pH after signal stabilization (drift < 0.5 mV/min).
-
-
Data Processing:
Titration Logic Flow
Figure 2: Operational workflow for the precise determination of pKa via potentiometric titration.
Implications for Drug Development[6]
Understanding the acidity of this compound is critical for formulation and pharmacokinetics:
-
Solubility: With a pKa ~3.4, this molecule will be >99% ionized (anionic) at physiological pH (7.4). This suggests excellent aqueous solubility in intestinal fluids compared to weaker acids.
-
Permeability: While high ionization aids solubility, it may hinder passive membrane permeability. Prodrug strategies (e.g., esterification) might be required if this moiety is the pharmacophore.
-
Salt Selection: The low pKa makes it suitable for salt formation with weak bases, potentially improving stability.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
PubChem. 2,6-Dimethoxybenzoic Acid Compound Summary. [Link]
-
Royal Society of Chemistry. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]
Sources
Strategic Synthesis of 3,6-Dimethoxy-2-methylbenzoic Acid: A Comparative Technical Guide
This guide provides a technical comparison of synthetic routes to 3,6-Dimethoxy-2-methylbenzoic acid (also known as 2,5-dimethoxy-6-methylbenzoic acid), a critical intermediate in the synthesis of bioactive natural products such as Cordiachrome B , Xestoquinone , and Glaziovine .
The synthesis of this tetra-substituted benzene is non-trivial due to the specific regiochemical requirement: placing a methyl group and a carboxylic acid ortho to each other, while maintaining a para-dimethoxy arrangement.
Executive Summary
Target Molecule: this compound CAS: 116324-66-4 (varies by salt/isomer naming conventions) Core Challenge: Overcoming the natural electrophilic substitution patterns of 2,5-dimethoxytoluene, which favor the 4-position (para to methyl) rather than the required 6-position (ortho to methyl).
Route Comparison Matrix
| Feature | Route A: Directed Ortho-Metalation (DoM) | Route B: C-H Activation & Oxidation | Route C: Classical Blocking Strategy |
| Primary Mechanism | Lithiation directed by amide/oxazoline | Pd-Catalyzed C-H Functionalization | Electrophilic Substitution (Bromination) |
| Starting Material | 2,5-Dimethoxybenzoic acid | 3-Methoxybenzaldehyde | 2,5-Dimethoxytoluene |
| Key Intermediate | 2,5-Dimethoxy-N,N-diethylbenzamide | 3,6-Dimethoxy-2-methylbenzaldehyde | 4-Bromo-2,5-dimethoxytoluene |
| Regioselectivity | Excellent (Synergistic directing groups) | High (Ligand controlled) | Moderate (Requires blocking/deblocking) |
| Scalability | High (Kilogram scale possible) | Moderate (Catalyst cost) | High (Cheap reagents) |
| Step Count | 4 (Amide formation, DoM, Hydrolysis) | 6-7 (Linear sequence) | 5 (Bromination, Lithiation, Debromination) |
PART 1: Detailed Synthetic Pathways
Route A: The Directed Ortho-Metalation (DoM) Approach (Recommended)
This route leverages the synergistic directing effect of a tertiary amide and a methoxy group. By starting with commercially available 2,5-dimethoxybenzoic acid, the amide group directs lithiation to the sterically crowded 6-position (ortho to both the amide and the C5-methoxy group).
Mechanism:
-
Activation: Conversion of acid to diethylamide (Strong Directing Metalation Group - DMG).
-
Lithiation: s-BuLi or n-BuLi removes the proton at C6. This position is electronically activated by the inductive effect of the adjacent methoxy and chelation from the amide.
-
Electrophile Trapping: Methyl iodide (MeI) installs the methyl group at C6.
-
Hydrolysis: Strong acid hydrolysis restores the carboxylic acid.
Caption: Route A utilizes the synergistic directing power of the amide and methoxy groups to install the methyl group regioselectively at position 6.
Route B: The Modern C-H Activation & Pinnick Oxidation
For laboratories equipped for transition-metal catalysis, this route constructs the aldehyde precursor using palladium catalysis, followed by a mild Pinnick oxidation. This is the preferred route when the aldehyde intermediate (3,6-dimethoxy-2-methylbenzaldehyde) is required for other divergent synthesis (e.g., Diels-Alder reactions).
Mechanism:
-
Transient Directing: An amine auxiliary directs Pd-catalyzed methoxylation and methylation onto 3-methoxybenzaldehyde.
-
Pinnick Oxidation: The resulting aldehyde is oxidized to the acid using Sodium Chlorite (NaClO2), which avoids over-oxidation or side reactions common with permanganate.
Experimental Protocol: Pinnick Oxidation
-
Substrate: 3,6-Dimethoxy-2-methylbenzaldehyde (1.0 equiv)
-
Reagents: NaClO2 (2.0 equiv), NaH2PO4 (5.0 equiv), 2-methyl-2-butene (8.0 equiv, scavenger).
-
Solvent: t-BuOH : H2O (3:1).
-
Procedure:
-
Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.
-
Add aqueous solution of NaClO2 and NaH2PO4 dropwise at 0°C.
-
Stir at room temperature for 2–4 hours (monitor by TLC).
-
Workup: Acidify with 1M HCl, extract with EtOAc. The scavenger prevents the formation of hypochlorous acid by-products.
-
Route C: The "Blocking Group" Strategy (Classical)
Direct lithiation of 2,5-dimethoxytoluene typically occurs at the 4-position (para to methyl). To force reaction at the 6-position (ortho to methyl), the 4-position must be blocked.
-
Bromination: 2,5-Dimethoxytoluene + Br2 → 4-Bromo-2,5-dimethoxytoluene .
-
Lithiation (Halogen Dance/Exchange): Treatment with n-BuLi usually effects Li-Br exchange at C4.
-
Critical Failure Point: Simply carboxylating here gives the wrong isomer (4-methyl-2,5-dimethoxybenzoic acid).
-
Correction: This route is often cited but requires a blocking group strategy (e.g., sulfonation) or is used to make the other isomer. Route A is superior for the 2-methyl isomer.
-
PART 2: Experimental Validation & Protocols
Protocol 1: Synthesis via Directed Ortho-Metalation (Route A)
Step 1: Amide Formation
-
Reflux 2,5-dimethoxybenzoic acid (10 g, 55 mmol) in SOCl2 (30 mL) for 2 hours.
-
Remove excess SOCl2 under vacuum.
-
Dissolve residue in dry CH2Cl2 (50 mL) and add dropwise to a solution of diethylamine (10 mL) and Et3N (10 mL) at 0°C.
-
Wash with 1M HCl, sat. NaHCO3, and brine. Yield: ~90% of 2,5-dimethoxy-N,N-diethylbenzamide .
Step 2: Regioselective Methylation
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Anhydrous THF (100 mL).
-
Reagents: Dissolve amide (5.0 g, 21 mmol) and TMEDA (1.1 equiv) in THF. Cool to -78°C.
-
Lithiation: Add s-BuLi (1.1 equiv, 1.3 M in cyclohexane) dropwise over 20 min. The solution typically turns bright yellow/orange.
-
Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation at C6.
-
Quench: Add MeI (3.0 equiv) neat. Allow to warm to room temperature overnight.
-
Workup: Quench with sat. NH4Cl. Extract with Et2O.
-
Purification: Flash chromatography (Hex/EtOAc). Product: 2,5-dimethoxy-N,N-diethyl-6-methylbenzamide .
Step 3: Hydrolysis to Final Product
-
Dissolve the methylated amide in a mixture of AcOH (20 mL) and conc. HCl (20 mL).
-
Reflux for 24–48 hours (sterically hindered amides hydrolyze slowly).
-
Cool, pour into ice water. The acid may precipitate.[1] If not, extract with EtOAc and extract the organic layer with 1M NaOH (to separate from unreacted amide), then re-acidify the aqueous layer to pH 1.
-
Recrystallization: Acetone/Hexane.
-
Characterization: 1H NMR (CDCl3) should show two singlets for OMe, one singlet for Ar-Me, and two aromatic doublets (ortho-coupling, J ≈ 9 Hz) representing H3 and H4 (relative to original numbering) or H4/H5 relative to acid.
PART 3: References
-
Cordiachrome B Synthesis (Pinnick Oxidation Route):
-
Title: Gram-Scale Total Synthesis of Cordiachrome B.
-
Source:Synlett / Thieme Connect.
-
Context: Describes the synthesis of 3,6-dimethoxy-2-methylbenzaldehyde and its oxidation.
-
-
Directed Ortho Metalation (General Methodology):
-
Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.
-
Source: Snieckus, V. Chem. Rev. 1990, 90, 879.
-
Context: Foundational text for Route A mechanism.
-
-
Pinnick Oxidation Protocol:
-
Title: Oxidation of Aldehydes to Carboxylic Acids.
-
Source:Tetrahedron 1981, 37, 2091-2096.
-
Context: Standard conditions for NaClO2 oxidation used in Route B.
-
-
Alternative Aldehyde Synthesis (Pd-Catalyzed):
Sources
A Comparative Analysis of the Biological Activity of Lugdunomycin and Its Synthetic Precursors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Lugdunomycin, a Novel Antibiotic
In the ongoing battle against antimicrobial resistance, the discovery of novel antibiotics with unique mechanisms of action is paramount. Lugdunomycin, a structurally unprecedented angucycline-derived polyketide, has emerged as a promising candidate.[1] Produced by the soil bacterium Streptomyces sp. QL37, lugdunomycin exhibits a complex heptacyclic ring system, a distinctive spiroatom, and a benzaza[2][3][3]propellane motif.[1] This intricate architecture is the result of a rare intermolecular Diels-Alder reaction between two biosynthetic precursors: elmonin and iso-maleimycin.[4] This guide provides a comprehensive comparison of the biological activities of lugdunomycin and its synthetic precursors, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.
The Cornerstone of Activity: The Unique Biosynthesis of Lugdunomycin
Understanding the biological activity of lugdunomycin necessitates an appreciation of its novel biosynthetic pathway. Unlike many natural products synthesized from a single gene cluster, lugdunomycin's formation requires the convergence of two distinct biosynthetic pathways, producing elmonin and iso-maleimycin.[4] Elmonin, a rearranged angucyclinone, acts as the diene, while iso-maleimycin, a maleimide derivative, serves as the dienophile in a crucial intermolecular Diels-Alder reaction.[4] This reaction is a rarity in natural product biosynthesis and is the key step in assembling the complex and rigid structure of lugdunomycin.[4]
Caption: Figure 1: Biosynthetic Pathway of Lugdunomycin
Comparative Biological Activity: From Precursors to Final Product
The remarkable biological activity of lugdunomycin is a direct consequence of its unique chemical structure, which is absent in its precursors. This section provides a detailed comparison of their antibacterial and cytotoxic properties.
Antibacterial Activity: A Tale of Potency
Lugdunomycin demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] In contrast, its synthetic precursors, elmonin and iso-maleimycin, exhibit significantly weaker or negligible antibacterial effects.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Lugdunomycin | Staphylococcus aureus (MRSA) | 3.1 | [5] |
| Elmonin | Staphylococcus aureus | Weak antibiotic | |
| Pratenone A (related angucyclinone) | Staphylococcus aureus | 8.0 | |
| iso-Maleimycin | Bacillus subtilis | 250 | [3] |
| iso-Maleimycin | Escherichia coli | 250 | [3] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
The data clearly indicates that the Diels-Alder cyclization of elmonin and iso-maleimycin into the rigid, three-dimensional structure of lugdunomycin is crucial for its potent antibacterial activity. The precursors, lacking this complex scaffold, show significantly diminished or no activity against the same bacterial strains.
Mechanism of Action: A Disruption of the Cellular Powerhouse
Lugdunomycin exerts its bactericidal effect by acting as a cation ionophore, dissipating the membrane potential of bacterial cells.[7][8] This leads to a collapse of the cell's energy resources and ultimately, cell death.[7] This mechanism is distinct from many conventional antibiotics that target specific enzymes or cellular processes, which may contribute to its low propensity for resistance development.[6][7] The ionophore activity is intrinsically linked to its unique three-dimensional structure, which allows it to insert into the bacterial membrane and facilitate the transport of cations.[7][8] The planar and less complex structures of elmonin and iso-maleimycin are not conducive to this mode of action, explaining their lack of significant antibacterial potency.
Caption: Figure 2: Mechanism of Action of Lugdunomycin
Cytotoxicity Profile: A Glimpse into Selective Toxicity
While a direct comparative study of the cytotoxicity of lugdunomycin and its precursors is not yet available in the literature, preliminary data suggests a degree of selective toxicity for lugdunomycin. It has been reported to be active against certain eukaryotic cells, however, adherent lung epithelial cell lines were "almost unaffected".[7][8] Elmonin has been noted to exhibit cytotoxicity against HCT-116 human colon carcinoma cells, although specific IC50 values are not widely reported. The cytotoxicity of iso-maleimycin has not been extensively documented.
Further research is required to establish a comprehensive and comparative cytotoxicity profile for these compounds against a panel of cancer and non-cancerous cell lines. This will be crucial in determining the therapeutic window and potential for clinical development of lugdunomycin.
Experimental Protocols: A Guide to Assessing Biological Activity
The following protocols provide standardized methods for evaluating the antibacterial and cytotoxic activities of lugdunomycin and its analogues.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.
Caption: Figure 3: MIC Assay Workflow
Step-by-Step Methodology:
-
Prepare Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Cytotoxicity Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of a compound against a cancer cell line.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion: From Precursors to a Potent Antibiotic
The comparative analysis of lugdunomycin and its synthetic precursors, elmonin and iso-maleimycin, unequivocally demonstrates the critical role of the final biosynthetic step in conferring potent biological activity. The intermolecular Diels-Alder reaction creates a unique and rigid three-dimensional structure that is essential for lugdunomycin's function as a cation ionophore and its resulting antibacterial efficacy. The precursors, lacking this complex architecture, are largely inactive. While preliminary data suggests a favorable selective toxicity profile for lugdunomycin, further comprehensive studies are warranted to fully elucidate its therapeutic potential. The insights gained from understanding the structure-activity relationship of this novel antibiotic and its precursors provide a valuable roadmap for the future design and development of new antimicrobial agents.
References
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Pappe, J., et al. (2024). The microbiome-derived antibacterial lugdunin acts as a cation ionophore in synergy with host peptides. mBio. [Link]
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Pappe, J., et al. (2024). The microbiome-derived antibacterial lugdunin acts as a cation ionophore in synergy with host peptides. ResearchGate. [Link]
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Uiterweerd, M. T., et al. (2020). Iso-maleimycin, a Constitutional Isomer of Maleimycin, from Streptomyces sp. QL37. European Journal of Organic Chemistry. [Link]
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Pappe, J., et al. (2024). The microbiome-derived antibacterial lugdunin acts as a cation ionophore in synergy with host peptides. PubMed. [Link]
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Schilling, N. A., et al. (2019). Synthetic Lugdunin Analogues Reveal Essential Structural Motifs for Antimicrobial Action and Proton Translocation Capability. Angewandte Chemie International Edition. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. [Link]
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Deng, H., et al. (2019). Lugdunomycin, an Angucycline-Derived Molecule with Unprecedented Chemical Architecture. Angewandte Chemie International Edition. [Link]
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Uiterweerd, M. T., et al. (2024). Biomimetic total synthesis and paired omics identify an intermolecular Diels-Alder reaction as the key step in lugdunomycin biosynthesis. ChemRxiv. [Link]
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Uiterweerd, M. T., et al. (2025). Biomimetic Total Synthesis and Paired Omics Identify an Intermolecular Diels–Alder Reaction as the Key Step in Lugdunomycin Biosynthesis. Journal of the American Chemical Society. [Link]
- Zipperer, A., et al. (2016). Novel anti-infective compound.
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Ionophore - Wikipedia. [Link]
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cytotoxicity ic50 values: Topics by Science.gov. [Link]
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Can I calculate the IC50 value from the Ellman assay? - ResearchGate. [Link]
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Novel antibiotic isolated from human nose - The Pharmaceutical Journal. [Link]
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Uiterweerd, M. T., et al. (2022). Racemic Total Synthesis of Elmonin and Pratenone A, from Streptomyces, Using a Common Intermediate Prepared by peri-Directed C–H Functionalization. Organic Letters. [Link]
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The in-vitro cytotoxic IC50 values on selected normal cell lines. - ResearchGate. [Link]
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Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Fios Genomics. [Link]
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Dutta, D., et al. (2013). Broad Spectrum Antimicrobial Activity of Melimine Covalently Bound to Contact Lenses. Investigative Ophthalmology & Visual Science. [Link]
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Roy, R., et al. (2020). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science. [Link]
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Le, K. N. B., et al. (2025). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line. ACS Omega. [Link]
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Antibacterial activity of compounds 1-31 (MIC and MBC in mg/mL). - ResearchGate. [Link]
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Uiterweerd, M. T., et al. (2022). Racemic Total Synthesis of Elmonin and Pratenone A, from Streptomyces , Using a Common Intermediate Prepared by peri -Directed C–H Functionalization. ResearchGate. [Link]
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IC50 – Knowledge and References - Taylor & Francis. [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. [Link]
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Uiterweerd, M. T., et al. (2022). Racemic Total Synthesis of Elmonin and Pratenone A, from Streptomyces, Using a Common Intermediate Prepared by peri-Directed C-H Functionalization. ACS Publications. [Link]
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Huczyński, A. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. BioMed Research International. [Link]
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IC 50 values of active cytotoxic compounds. - ResearchGate. [Link]
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Sharma, D., et al. (2019). Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus. BMC Microbiology. [Link]
-
Al-Warhi, T., et al. (2022). In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. Molecules. [Link]
-
Cytotoxicity (IC50, µg/mL) of different tested compounds against human... - ResearchGate. [Link]
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Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to Laboratory Animals. [Link]
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Wang, Y., et al. (2025). Antimicrobial and Antibiofilm Activity of Marine Streptomyces sp. NBUD24-Derived Anthraquinones Against MRSA. Marine Drugs. [Link]
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A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Photoenolization/Diels-Alder (PEDA) Reactions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of differently substituted benzaldehydes in Photoenolization/Diels-Alder (PEDA) reactions. This powerful, atom-economical method allows for the construction of complex, highly functionalized polycyclic molecules, which are of significant interest in medicinal chemistry and materials science. Understanding the electronic and steric influences of substituents on the benzaldehyde precursor is paramount for optimizing reaction yields, predicting outcomes, and designing novel synthetic pathways.
The PEDA Reaction: A Mechanistic Overview
The PEDA reaction is a tandem process initiated by the photoenolization of a 2-alkyl substituted benzaldehyde. Upon UV irradiation, an intramolecular hydrogen atom transfer from the benzylic position to the carbonyl oxygen occurs, generating a highly reactive and transient ortho-quinodimethane (o-QDM) intermediate, specifically a hydroxy-o-quinodimethane. This electron-rich diene is then intercepted in situ by a dienophile in a [4+2] Diels-Alder cycloaddition to form a benzannulated carbocyclic framework.[1]
The overall efficiency of the PEDA reaction is contingent on two critical stages:
-
Photoenolization: The formation of the hydroxy-o-quinodimethane intermediate.
-
Diels-Alder Cycloaddition: The [4+2] cycloaddition of the intermediate with a dienophile.
Substituents on the benzaldehyde ring can significantly influence the kinetics and thermodynamics of both stages, thereby altering the overall reaction rate and yield.
The Influence of Substituents: A Predictive Analysis
Electronic Effects
The Diels-Alder reaction is a pericyclic reaction governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal electron-demand scenario). The hydroxy-o-quinodimethane intermediate is an electron-rich diene. Therefore, its reactivity is enhanced by substituents that increase its HOMO energy level.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), alkyl (-R), and amino (-NR₂) groups, particularly at the para position relative to the forming diene, increase the electron density of the aromatic ring. This, in turn, raises the HOMO energy of the hydroxy-o-quinodimethane intermediate. A higher HOMO energy leads to a smaller HOMO-LUMO gap with the dienophile, resulting in a faster Diels-Alder reaction rate and potentially higher yields.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), and halo (-X) groups decrease the electron density of the ring. This lowers the HOMO energy of the diene intermediate, increasing the HOMO-LUMO gap and thus decelerating the Diels-Alder cycloaddition.
It is also important to consider the effect of substituents on the initial photoenolization step. While less studied, it is plausible that substituents influencing the stability of the transient biradical intermediate formed during hydrogen atom transfer could also impact the efficiency of o-QDM formation.
Steric Effects
Steric hindrance plays a crucial role, particularly with substituents at the ortho position to the aldehyde or the alkyl group.
-
Ortho-Substituents: Bulky groups near the reaction centers can hinder the approach of the dienophile, slowing down the Diels-Alder reaction. They may also influence the conformation of the transient hydroxy-o-quinodimethane, potentially affecting its reactivity.
Expected Reactivity Trends: A Summary
The following table summarizes the predicted trends in reactivity of substituted 2-methylbenzaldehydes in PEDA reactions based on the electronic and steric nature of the substituents.
| Substituent (on Benzaldehyde Ring) | Position | Electronic Effect | Steric Effect | Predicted Reactivity | Rationale |
| -OCH₃ | para | Strong Electron-Donating | Minimal | High | Increases HOMO energy of the diene, accelerating the Diels-Alder step. |
| -CH₃ | para | Electron-Donating | Minimal | Moderate to High | Increases HOMO energy of the diene. |
| -H | - | Neutral | Minimal | Baseline | Reference for comparison. |
| -Cl | para | Weak Electron-Withdrawing | Minimal | Moderate to Low | Decreases HOMO energy of the diene. |
| -NO₂ | para | Strong Electron-Withdrawing | Minimal | Low | Significantly decreases HOMO energy of the diene, slowing the Diels-Alder step. |
| -CH₃ | ortho | Electron-Donating | Significant | Low to Moderate | Steric hindrance may impede the approach of the dienophile, counteracting the favorable electronic effect. |
Experimental Protocol: A General Procedure for PEDA Reactions
This protocol provides a representative method for conducting a PEDA reaction. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.
Materials:
-
Substituted 2-methylbenzaldehyde (1.0 equiv)
-
Dienophile (e.g., N-phenylmaleimide, 1.2 equiv)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)
-
Schlenk flask or quartz reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or quartz reaction vessel under an inert atmosphere, add the substituted 2-methylbenzaldehyde (1.0 equiv) and the dienophile (1.2 equiv).
-
Add anhydrous solvent to achieve a desired concentration (typically 0.1 M).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in the UV photoreactor.
-
Irradiate the reaction mixture at room temperature with constant stirring for a specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Visualizing the Workflow
Caption: General experimental workflow for a PEDA reaction.
Conclusion and Future Directions
The PEDA reaction is a versatile tool for the synthesis of complex polycyclic molecules. The reactivity of the 2-alkylbenzaldehyde component is predicted to be significantly influenced by the electronic and steric nature of its substituents. Electron-donating groups are expected to accelerate the reaction, while electron-withdrawing and sterically bulky groups are likely to have a detrimental effect.
This guide provides a framework for understanding and predicting these effects. However, there is a clear need for systematic experimental and computational studies to provide quantitative data on the reactivity of a broad range of substituted benzaldehydes in PEDA reactions. Such studies would be invaluable for the rational design of substrates and the optimization of reaction conditions, further expanding the synthetic utility of this powerful photochemical transformation.
References
- Yang, N. C., & Rivas, C. (1961). A New Photochemical Primary Process. The Intramolecular Hydrogen Abstraction by the Carbonyl Oxygen of an Aldehyde. Journal of the American Chemical Society, 83(9), 2213–2214.
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
- Bach, T. (1998). The Paternò-Büchi Reaction of 3-Hetero-Substituted Alkenes, Alkoxyallenes, and Ketenimines with Aldehydes and Ketones: Stereoselective Synthesis of Substituted Oxetanes. Synthesis, 1998(06), 683–703.
- Wessig, P., & Muehling, O. (2007). The Photoenolization/Diels-Alder (PEDA) Reaction. In CRC Handbook of Organic Photochemistry and Photobiology, 2nd Edition. CRC Press.
- Griesbeck, A. G., Abe, M., & Bondock, S. (2004). The Paternò-Büchi Reaction: From an Acyclic View to a New Synthetic Protocol in a Flow Reactor. Accounts of Chemical Research, 37(12), 919–928.
- Klärner, F. G., & Krawczyk, B. (1987). On the Mechanism of the Diels-Alder Reaction with o-Quinodimethanes. Angewandte Chemie International Edition in English, 26(3), 256–257.
- Charlton, J. L., & Alauddin, M. M. (1987). o-Quinodimethanes. Tetrahedron, 43(13), 2873–2889.
- Sammes, P. G. (1976).
- Nicolaou, K. C., Gray, D. L. F., & Tae, J. (2004). Total Synthesis of Hamigerans and Analogues Thereof. The Photoenolization/Diels−Alder Strategy. Journal of the American Chemical Society, 126(2), 613–627.
- Griesbeck, A. G., & Fiege, M. (2000). Spin-Directed Stereoselectivity of Carbonyl-Alkene Photocycloadditions. Organic Letters, 2(23), 3623–3625.
- Levin, J. I., & Weinreb, S. M. (1983). Intramolecular Diels-Alder reactions of Z-dienes. Journal of the American Chemical Society, 105(5), 1397–1398.
- Oppolzer, W. (1978). Intramolecular [4+2] and [3+2] cycloadditions in organic synthesis. Angewandte Chemie International Edition in English, 17(1), 10–23.
- Houk, K. N. (1975). The frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research, 8(11), 361–369.
- Sauer, J., & Sustmann, R. (1980). Mechanistic aspects of the Diels-Alder reaction: a critical review. Angewandte Chemie International Edition in English, 19(10), 779–807.
- Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Quantitative characterization of the global electrophilicity power of common diene/dienophile pairs in Diels–Alder reactions. Tetrahedron, 58(22), 4425–4432.
Sources
Safety Operating Guide
Proper Disposal Procedures: 3,6-Dimethoxy-2-methylbenzoic Acid
[1][2]
Executive Summary & Operational Directive
3,6-Dimethoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid, typically utilized as a specialized intermediate in the synthesis of polyketides and pharmaceutical compounds. While often not classified as "Acutely Toxic" (P-Listed) under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its acidic nature and potential for tissue irritation.
Core Directive: The only acceptable final disposal method for this compound is High-Temperature Incineration via a licensed facility. Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash.
Chemical Profile & Hazard Assessment (E-E-A-T)
To ensure safe handling, we must first understand the causality of the hazard. As a benzoic acid derivative with electron-donating methoxy groups, this compound is a solid organic acid. Its primary hazards stem from its ability to protonate biological tissue (irritation) and its reactivity with strong oxidizers.
Table 1: Physicochemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust generation risk; requires N95/P100 respiratory protection during transfer. |
| Acidity (pKa) | ~3.5 - 4.5 (Estimated) | Corrosive to mucous membranes in high concentrations. Incompatible with bases and oxidizers.[1] |
| Solubility | Low in water; High in organic solvents (DMSO, MeOH) | Do not attempt water dilution for disposal; it will precipitate and clog plumbing. |
| Stability | Stable under standard conditions | Can undergo exothermic decarboxylation at extreme temperatures (>200°C). |
Critical Safety Note: While specific Safety Data Sheets (SDS) for this exact isomer may be rare due to its specialized nature, you must apply the Precautionary Principle . Treat it as a Category 2 Skin/Eye Irritant (H315/H319) and Category 3 Respiratory Irritant (H335) , consistent with the substituted benzoic acid class [1, 2].
Pre-Disposal Logistics: Segregation & Packaging
Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory accidents involving waste.
Segregation Logic
-
DO NOT MIX WITH: Strong Oxidizers (e.g., Nitric Acid, Peroxides). Reason: The electron-rich aromatic ring of dimethoxy-benzoic acids makes them susceptible to electrophilic attack by oxidizers, potentially leading to rapid, exothermic decomposition.
-
DO NOT MIX WITH: Strong Bases (e.g., Sodium Hydroxide) in unvented containers. Reason: Acid-base neutralization generates heat (exotherm) and can pressurize sealed vessels.
Packaging Protocol
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Labeling: Must adhere to GHS Standards .
-
Content: "Waste this compound"
-
Hazards: "Irritant," "Acidic Solid."
-
Disposal Workflow: The "Cradle-to-Grave" Protocol
This workflow ensures compliance with EPA RCRA regulations (40 CFR 261) and minimizes environmental impact.
Diagram 1: Waste Stream Decision Matrix
Caption: Decision matrix for segregating and processing solid vs. liquid organic acid waste streams.
Detailed Steps:
-
Accumulation:
-
Place the solid waste into a dedicated "Solid Organic Waste" container.
-
If the material is dissolved in a solvent (e.g., from an HPLC run), dispose of it in the "Organic Solvent Waste" stream. The solvent flammability (e.g., Methanol) usually dictates the waste code (D001), but the acid component requires the stream to be incinerated rather than fuel-blended if the concentration is high.
-
-
Waste Characterization (RCRA):
-
This compound is not typically P-listed or U-listed.
-
However, if the pH of an aqueous solution is < 2.0, it carries the D002 (Corrosive) waste code [3].[2]
-
-
Final Destruction:
-
The waste management vendor must utilize incineration . This ensures the destruction of the aromatic ring structure, preventing environmental persistence.
-
Spill Management & Emergency Response
In the event of a benchtop spill, immediate action is required to prevent exposure and surface corrosion.
Diagram 2: Spill Response Logic
Caption: Operational workflow for containing and cleaning minor laboratory spills of organic acids.
Spill Cleanup Protocol:
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Solids: Do not dry sweep (creates dust). Cover with a wet paper towel to dampen, then scoop.
-
Liquids: Surround with absorbent pads.
-
-
Neutralization: For liquid spills, apply Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.
-
Mechanism:[3]
-
Wait for CO₂ evolution (bubbling) to cease.
-
-
Disposal of Debris: All contaminated wipes, gloves, and absorbent materials must be placed in the Hazardous Waste container, not the regular trash.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
